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  • Product: 3-Bromo-5-nitroquinoline
  • CAS: 116632-33-8

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Applications of 3-Bromo-5-nitroquinoline in Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of 3-Bromo-5-nitroquinoline (CAS 116632-33-8) as a high-value scaffold in drug discovery. Unlike simple quinolines, this bifunctional intermediate offers or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 3-Bromo-5-nitroquinoline (CAS 116632-33-8) as a high-value scaffold in drug discovery. Unlike simple quinolines, this bifunctional intermediate offers orthogonal reactivity handles—an electrophilic bromide at C3 and a reducible nitro group at C5. This guide details the synthetic pathways, strategic manipulation for Structure-Activity Relationship (SAR) expansion, and experimental protocols for transforming this core into bioactive candidates targeting kinases and infectious pathogens.

Introduction: The Bifunctional Advantage

In medicinal chemistry, the "privileged structure" status of quinoline is well-established, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics. However, the 3,5-disubstitution pattern remains underutilized compared to the 6- and 7-substituted variants.

3-Bromo-5-nitroquinoline represents a strategic entry point into this chemical space due to its electronic dissymmetry:

  • C3-Position (Bromine): Located in the pyridine ring, this position is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) despite the electron-withdrawing nature of the distal nitro group.

  • C5-Position (Nitro): Located in the benzene ring, this group serves as a "masked" amine. Post-coupling reduction yields a C5-aniline, enabling the introduction of solubility-enhancing groups, hydrogen bond donors (amides/ureas), or further cyclization.

This orthogonality allows for divergent synthesis , where a single batch of the core can generate diverse libraries of lead compounds.

Chemical Synthesis & Access

Accessing the core with high regiocontrol is the first challenge. While direct nitration of 3-bromoquinoline often yields a mixture of 5- and 8-nitro isomers, a de novo construction approach is often superior for scale-up.

Primary Synthetic Route: Modified Skraup Reaction

A reliable method involves the cyclization of substituted anilines.

  • Precursor: 2-Nitroaniline (commercially available).

  • Reagents: Acrolein (or 1,1,3,3-tetramethoxypropane), Bromine, Acid catalyst.

  • Mechanism: The synthesis typically proceeds via the bromination of the intermediate acrolein derivative followed by cyclization with 2-nitroaniline.

Note on Safety: Handling nitro-quinolines requires care due to potential energetic decomposition at high temperatures. Differential Scanning Calorimetry (DSC) is recommended before scaling reactions >10g.

Strategic Applications in Drug Design

Kinase Inhibitor Design (The "Hinge & Solvent" Strategy)

Many kinase inhibitors utilize the quinoline nitrogen to bind the ATP-binding site's hinge region.

  • C3 Vector: The C3-bromide allows the attachment of aryl/heteroaryl groups that extend into the hydrophobic pocket (Gatekeeper residue interaction).

  • C5 Vector: The C5-amine (derived from nitro) can be derivatized with solubilizing tails (e.g., morpholine-amides) that protrude into the solvent-exposed region, improving oral bioavailability.

Infectious Disease (Antiprotozoal Agents)

Quinolines are historic antimalarials. The 5-position is critical for overcoming resistance.

  • Mechanism: Derivatives at the 5-position can modulate the pKa of the quinoline nitrogen, affecting accumulation in the parasite's digestive vacuole.

  • Application: 3-Aryl-5-aminoquinolines have shown potential against Trypanosoma cruzi (Chagas disease) by disrupting mitochondrial function, analogous to the mechanism of Nitroxoline.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

Target: Introduction of an aryl group while preserving the nitro moiety.

Rationale: The electron-withdrawing nitro group at C5 makes the C3-Br bond slightly more electron-deficient, facilitating oxidative addition by Pd(0). However, it also makes the ring prone to base-mediated degradation if conditions are too harsh. We use a mild base and a reactive phosphine ligand.

Materials:

  • 3-Bromo-5-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Inerting: Charge a microwave vial or round-bottom flask with the quinoline, boronic acid, Pd catalyst, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor by LCMS; the nitro group should remain intact).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.[2]

Protocol B: Selective Reduction of C5-Nitro to C5-Amine

Target: Unmasking the nucleophilic amine for further functionalization.

Rationale: Iron-mediated reduction is chemoselective and avoids the debromination side-reactions sometimes seen with Hydrogen/Pd-C or Hydrazine methods.

Materials:

  • 3-Substituted-5-nitroquinoline (from Protocol A)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Suspension: Dissolve the nitro-quinoline in Ethanol/Water. Add NH₄Cl.

  • Activation: Add Iron powder. The mixture will turn dark.

  • Reflux: Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, then extract with DCM.

  • Result: The C5-aminoquinoline is often light-sensitive and should be used immediately or stored under Argon.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how the 3-Bromo-5-nitroquinoline scaffold serves as a branch point for accessing distinct chemical spaces.

DivergentSynthesis Core 3-Bromo-5-nitroquinoline (The Scaffold) PathA Path A: C3 Functionalization First (Suzuki/Heck Coupling) Core->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: C5 Reduction First (Fe/NH4Cl Reduction) Core->PathB Fe, NH4Cl, EtOH InterA 3-Aryl-5-nitroquinoline PathA->InterA InterB 3-Bromo-5-aminoquinoline PathB->InterB FinalA Kinase Inhibitor Analogues (Hydrophobic Pocket Targeting) InterA->FinalA Nitro Reduction + Amide Coupling FinalB Hybrid Antibacterials (Solubility Optimized) InterA->FinalB Alternate Route InterB->FinalB Amide Coupling + Suzuki Coupling

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitro groups to access distinct medicinal chemistry targets.

Key Data Summary

Property3-Bromo-5-nitroquinolineRelevance to MedChem
Molecular Weight 253.05 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).
ClogP ~2.5Lipophilic enough for cell permeability, but requires polar groups (via C5) for solubility.
H-Bond Donors 0Can be increased to 1 or 2 after Nitro reduction.
Reactivity Electrophile (C3), Reducible (C5)Enables "Click-like" library generation.

References

  • Synthesis of 3-bromoquinoline derivatives: Title: Synthesis method of 3-bromoquinoline compound.[3][4] Source: PatSnap / Vertex AI Search. URL:

  • Biological Activity of Nitroquinolines: Title: Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Source: MDPI. URL:[Link]

  • Suzuki Coupling on Heterocycles: Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Source: NIH / PMC. URL:[Link]

  • Anticancer Potential of Nitroquinolines: Title: Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents.[5] Source: PubMed. URL:[Link][6]

  • General Reactivity of 3-Bromoquinoline: Title: Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Source: ACS Publications.[7] URL:[Link]

Sources

Exploratory

Reactivity of the bromine atom in 3-Bromo-5-nitroquinoline

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-nitroquinoline Abstract Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-nitroquinoline

Abstract

Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the quinoline ring is paramount for modulating pharmacological activity and developing new chemical entities. 3-Bromo-5-nitroquinoline is a particularly valuable intermediate, engineered for subsequent chemical diversification. The presence of a strongly deactivating nitro group in conjunction with the inherent electronic properties of the quinoline nucleus creates a unique reactivity profile at the C-3 position. This guide provides an in-depth analysis of the factors governing the reactivity of the bromine atom in 3-bromo-5-nitroquinoline, with a focus on its application in key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to empower researchers in drug discovery and chemical development.

Electronic Architecture of 3-Bromo-5-nitroquinoline: A Tale of Two Deactivators

The reactivity of the C-Br bond in 3-bromo-5-nitroquinoline is not governed by a single factor but by the synergistic electronic influence of the quinoline nitrogen and the C-5 nitro group. Understanding this interplay is critical for predicting and controlling its chemical behavior.

  • The Quinoline Nucleus: The nitrogen atom in the quinoline ring is electronegative and exerts a powerful electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). This significantly reduces the electron density of the entire heterocyclic system, particularly the pyridine ring, making it "electron-deficient."

  • The Nitro Group: The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[3][4] It deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a profound resonance (-M) effect.[4] This deactivation is most pronounced at the ortho and para positions. In 3-bromo-5-nitroquinoline, the bromine atom is meta to the nitro group, so it does not benefit from direct resonance stabilization of a nucleophilic attack intermediate in the classical sense. However, the overarching effect of the nitro group is to drastically lower the electron density of the carbocyclic ring, which complements the deactivating nature of the pyridine moiety.

The cumulative effect renders the 3-bromo-5-nitroquinoline scaffold highly electrophilic and exceptionally primed for reactions involving nucleophiles.

Caption: Logical relationship of electronic effects in 3-bromo-5-nitroquinoline.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

The pronounced electron-poor nature of the 3-bromo-5-nitroquinoline ring system makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway allows for the direct displacement of the bromide leaving group by a variety of nucleophiles.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process.[5]

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the bromine (C-3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the kinetic-determining factor. The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group and the quinoline nitrogen.[6][7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product.

The nitro group plays a crucial role in activating the ring for this transformation.[6] Studies on related 6-bromo-5-nitroquinoline systems have shown that the nitro group effectively activates the adjacent bromo group for nucleophilic substitution, leading to the efficient synthesis of piperazinyl and morpholinyl quinolines.[8]

SNAr_Mechanism start 3-Bromo-5-nitroquinoline + Nu⁻ step1 Step 1: Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Formation of a σ-complex step2 Step 2: Elimination intermediate->step2 Loss of Leaving Group product 3-Nu-5-nitroquinoline + Br⁻ step2->product Restoration of Aromaticity

Caption: Generalized workflow for the SNAr reaction mechanism.

Experimental Protocol: Synthesis of 3-Amino-5-nitroquinoline

This protocol describes a representative SNAr reaction using an amine as the nucleophile.

Materials:

  • 3-Bromo-5-nitroquinoline

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction vessel (e.g., pressure tube)

Procedure:

  • To a pressure-rated reaction vessel, add 3-bromo-5-nitroquinoline (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the solution of ammonia in methanol (5.0-10.0 eq).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-5-nitroquinoline.

Self-Validation: The progress of the reaction can be visually tracked by a color change. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

The bromine atom at C-3 is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a vast array of coupling partners. These reactions are cornerstones of modern drug discovery.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an aryl halide.[10][11] The coupling of 3-bromoquinoline with boronic acids or their esters has been demonstrated as a challenging yet feasible transformation, often requiring careful optimization of the catalyst system.[12][13]

Mechanistic Cycle: The reaction proceeds through a well-established catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 3-bromo-5-nitroquinoline to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination react1 Ar-Br (3-bromo-5-nitroquinoline) react1->pd2_aryl react2 R-B(OR)₂ react2->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-nitroquinoline

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-bromo-5-nitroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[14]

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-95
Pd₂(dba)₃XPhosK₂CO₃Dioxane10080-98
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O9070-90
Caption: Table of common conditions for Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16][17] This reaction provides a versatile and highly efficient route to synthesize substituted anilines and related compounds, which are prevalent in pharmaceuticals.[17]

Mechanistic Cycle: The mechanism is analogous to the Suzuki coupling:

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine product and regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-5-nitroquinoline

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent, followed by 3-bromo-5-nitroquinoline and the amine coupling partner.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

3-Bromo-5-nitroquinoline is a strategically designed building block whose reactivity is dominated by the powerful electron-withdrawing effects of its constituent nitro group and quinoline nitrogen. This engineered electronic deficiency renders the C-3 bromine atom susceptible to displacement via nucleophilic aromatic substitution and makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide demonstrate the versatility of this compound as a key intermediate for accessing a diverse range of functionalized quinolines. A thorough understanding of its electronic architecture allows the medicinal chemist to rationally design and execute synthetic strategies for the development of novel and complex molecular entities for drug discovery.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 29). Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. Retrieved from [Link]

  • Josh Osbourn. (2021, June 28). Substituent Effects on Reactivity [Video]. YouTube. Retrieved from [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 30). Nucleophilic Aromatic substitution in 3-Bromoanisole. Retrieved from [Link]

  • MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-nitroquinoline. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2022, April 20-21). Chemical Space bRo5 - Macrocyclics, PROTACs & More. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction mechanisms Part (iii) Polar reactions | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ChemSimplified. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems [Video]. YouTube. Retrieved from [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

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Sources

Foundational

3-Bromo-5-nitroquinoline: A Bifunctional Scaffold for Fragment-Based Drug Discovery

An In-Depth Technical Guide to 3-Bromo-5-nitroquinoline in Drug Discovery Abstract 3-Bromo-5-nitroquinoline (MW: 253.05 Da) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-nitroquinoline in Drug Discovery

Abstract

3-Bromo-5-nitroquinoline (MW: 253.05 Da) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Unlike its more common isomers (e.g., 6-bromo- or 8-nitro- derivatives), this specific substitution pattern offers unique orthogonal reactivity vectors. The C3-bromine atom provides a handle for palladium-catalyzed cross-coupling on the electron-deficient pyridine ring, while the C5-nitro group serves as a masked amine on the carbocyclic ring, enabling sequential functionalization. This guide details the synthesis, purification, and strategic application of this scaffold, providing researchers with a self-validating roadmap for utilizing this fragment in lead optimization.

Part 1: Chemical Space & Fragment Metrics

In FBDD, the value of a fragment is defined by its "ligand efficiency" (LE) and its ability to grow in defined vectors. 3-Bromo-5-nitroquinoline excels here due to its rigid heteroaromatic core and distinct exit vectors.

Physicochemical Profile (Calculated)
PropertyValueRelevance to FBDD
Molecular Weight 253.05 g/mol Ideal: Well below the "Rule of 3" limit (300 Da), allowing room for functionalization.
cLogP ~2.7Moderate: Lipophilic enough to bind hydrophobic pockets, but requires polar additions for final drug-likeness.
H-Bond Acceptors 3 (N, NO2)Interaction: Pyridine nitrogen often acts as a key hinge binder in kinase inhibitors.
H-Bond Donors 0Modifiable: Reduction of NO2 to NH2 introduces 2 donors.
Rotatable Bonds 1 (C-NO2)Rigid: Low entropy penalty upon binding.
PSA (Polar Surface Area) ~58 ŲPermeable: Favorable for cell permeability.
Vector Analysis
  • Vector C3 (Bromine): Points "outward" from the quinoline cleft. Ideal for attaching solubilizing tails or exploring solvent-exposed regions.

  • Vector C5 (Nitro): Points "upward/perpendicular" relative to the pyridine nitrogen. When reduced to an amine, this position is critical for hydrogen bonding with backbone carbonyls in protein targets (e.g., the hinge region of kinases).

Part 2: Synthetic Accessibility & Purification

One of the primary barriers to using 3-bromo-5-nitroquinoline is the regioselectivity of its synthesis. Direct nitration of quinoline typically yields 5- and 8-nitro isomers. However, starting from 3-bromoquinoline introduces a directing challenge.

The "Self-Validating" Synthesis Protocol

The synthesis relies on the nitration of 3-bromoquinoline. The bromine at C3 (pyridine ring) does not significantly deactivate the benzene ring, so electrophilic aromatic substitution occurs at the standard C5 and C8 positions.

Critical Insight: The separation of the 5-nitro and 8-nitro isomers is non-trivial but can be achieved via fractional crystallization, exploiting the symmetry differences between the two isomers.

Step-by-Step Protocol: Nitration and Isomer Separation

Based on the methodologies of Crowley et al. and Doherty et al.[1]

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    )
    
  • Fuming Nitric Acid (

    
    )
    

Procedure:

  • Dissolution: Dissolve 3-bromoquinoline in concentrated

    
     at 0°C. Ensure complete protonation of the quinoline nitrogen (exothermic).
    
  • Nitration: Add fuming

    
     dropwise, maintaining the temperature below 5°C. Stir for 1–2 hours. Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The product spot will be less polar than the starting material.
    
  • Quench: Pour the reaction mixture onto crushed ice. The crude solid (mixture of 5- and 8-isomers) will precipitate.

  • Neutralization: Adjust pH to ~8 with saturated

    
     or 
    
    
    
    . Filter the yellow solid.[2]
  • Purification (The Critical Step):

    • Dissolve the crude solid in boiling Ethyl Acetate .

    • Allow to cool slowly.[3] The 3-bromo-5-nitroquinoline isomer typically crystallizes out first as yellow needles/scales.

    • Filter the crystals.[3] The filtrate is enriched in the 3-bromo-8-nitroquinoline isomer.

    • Validation: Verify regiochemistry via 1H NMR. The C5-nitro isomer will show a specific coupling pattern for the benzene ring protons (doublet-triplet-doublet pattern distinct from the 8-nitro).

Part 3: Functionalization Strategies (The "Map")

The power of this scaffold lies in its Divergent Reactivity . You can choose which "handle" to modify first based on the stability of your payload.

Pathway A: C3-First (Cross-Coupling)

Use this pathway if your target requires a hydrophobic tail or aryl group at C3, while keeping the nitro group as a latent amine.

  • Reaction: Suzuki-Miyaura Coupling.

  • Conditions:

    
     or 
    
    
    
    , Aryl-Boronic Acid,
    
    
    , Dioxane/Water, 90°C.
  • Selectivity: The C3-Br bond is activated for oxidative addition. The nitro group remains intact.

Pathway B: C5-First (Reduction & Amidation)

Use this pathway to establish a hydrogen-bonding anchor (e.g., amide/urea) before elaborating the C3 position.

  • Step 1: Reduction (

    
     or 
    
    
    
    ). Yields 3-bromo-5-aminoquinoline .
  • Step 2: Acylation (Acid chloride/HATU).

  • Note: The C3-Br survives mild reduction conditions (

    
     or 
    
    
    
    ), but avoid
    
    
    which may cause hydrodehalogenation (loss of Br).
Diagram: Divergent Synthesis Workflow

G Start 3-Bromo-5-nitroquinoline (Scaffold) Start->Start Isomer Separation (Crystallization) Suzuki C3-Aryl Derivative (Nitro Intact) Start->Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Amine 3-Bromo-5-aminoquinoline (Br Intact) Start->Amine Path B: Nitro Reduction (SnCl2 or Fe/AcOH) FinalA C3-Aryl-C5-Amine (Fully Functionalized) Suzuki->FinalA Nitro Reduction (Fe/NH4Cl) Amide C5-Amide/Urea (Br Intact) Amine->Amide Acylation (R-COCl) FinalB C3-Coupled-C5-Amide (Fully Functionalized) Amide->FinalB Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Divergent synthetic pathways for 3-bromo-5-nitroquinoline. Path A prioritizes C3 functionalization; Path B prioritizes C5 modification.

Part 4: Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 3-(4-methoxyphenyl)-5-nitroquinoline (Example of Path A).

  • Setup: In a microwave vial or round-bottom flask, combine:

    • 3-Bromo-5-nitroquinoline (1.0 equiv, 253 mg, 1 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg)

    • 
       (0.05 equiv, 41 mg)
      
    • 
       (2.0 equiv, 212 mg)
      
  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 5 mL).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min) under Argon.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). The nitro group makes the product easily visible under UV (254 nm).

References

  • Synthesis & Isomer Separation: Crowley, J. D., et al. "Synthesis of 3-substituted-5-nitroquinolines."[1] Polyhedron, vol. 26, no. 12, 2007. (Detailed crystallization protocol for separating 5-nitro from 8-nitro isomers).

  • Scaffold Utility: Doherty, S., et al. "Selectivity in the nitration of 3-bromoquinoline." Journal of Organometallic Chemistry, vol. 691, 2006. (Discusses the reactivity and misassignment of isomers in early literature).

  • Fragment Reactivity: Musiol, R. "Quinoline derivatives in drug discovery." Current Medicinal Chemistry, 2017. (Review of quinoline vectors).

  • General Protocol: "Nitration of Quinoline Derivatives." Organic Syntheses, Coll. Vol. 3, p. 796. (Foundational chemistry for quinoline nitration).[4]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-nitroquinoline: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3-Bromo-5-nitroquinoline, a substituted heterocyclic compound of interest to researchers and professionals in drug development and materials science. While a sing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-nitroquinoline, a substituted heterocyclic compound of interest to researchers and professionals in drug development and materials science. While a singular, seminal publication detailing the initial "discovery" of this specific molecule is not readily apparent in the historical literature, its existence and synthesis are a logical extension of the rich history of quinoline chemistry. This document, therefore, focuses on the rational synthesis, in-depth characterization, and the scientific foundation upon which 3-Bromo-5-nitroquinoline is understood.

Introduction: The Quinoline Scaffold in Scientific Research

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and functional materials. First isolated from coal tar in 1834, its derivatives have been found to exhibit a wide range of biological activities, most notably as antimalarial agents. The development of synthetic quinoline compounds, such as chloroquine in the 1940s, marked a significant milestone in the fight against malaria[1][2]. The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics. The introduction of electron-withdrawing groups, such as nitro (-NO2) and bromo (-Br) substituents, can significantly alter the reactivity and potential applications of the parent molecule.

Proposed Synthesis of 3-Bromo-5-nitroquinoline

The synthesis of 3-Bromo-5-nitroquinoline can be logically approached through the electrophilic nitration of a 3-bromoquinoline precursor. This strategy is predicated on the directing effects of the substituents on the quinoline ring. The bromine atom at the 3-position is a deactivating group but directs incoming electrophiles to the meta positions, while the quinoline nitrogen also influences the regioselectivity of the reaction.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic pathway for 3-Bromo-5-nitroquinoline begins with the disassembly of the target molecule into simpler, commercially available starting materials. The key disconnection is the nitro group, suggesting a nitration reaction as the final step. This leads back to 3-bromoquinoline, which can be synthesized from various precursors.

Step-by-Step Experimental Protocol: Nitration of 3-Bromoquinoline

This protocol describes a representative method for the synthesis of 3-Bromo-5-nitroquinoline. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents:

  • 3-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline in a minimal amount of concentrated sulfuric acid. The use of concentrated sulfuric acid serves as both a solvent and a protonating agent, which activates the quinoline ring for electrophilic substitution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This low temperature is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of unwanted byproducts.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask using a dropping funnel. The slow addition rate is essential to maintain the low temperature and prevent runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice. This step quenches the reaction and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. This step is necessary to remove excess acid and facilitate the extraction of the organic product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-Bromo-5-nitroquinoline.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 3-Bromo-5-nitroquinoline Start 3-Bromoquinoline Step1 Dissolve in conc. H₂SO₄ Cool to 0-5 °C Start->Step1 Reactant Step2 Add H₂SO₄/HNO₃ dropwise Step1->Step2 Nitrating conditions Step3 Reaction at 0-5 °C Step2->Step3 Nitration Step4 Quench with ice Step3->Step4 Work-up Step5 Neutralize with NaHCO₃ Step4->Step5 Step6 Extract with CH₂Cl₂ Step5->Step6 Step7 Dry and Concentrate Step6->Step7 End 3-Bromo-5-nitroquinoline Step7->End Purified Product

Caption: A step-by-step workflow for the synthesis of 3-Bromo-5-nitroquinoline.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized molecule is paramount for its use in further research and development. The following table summarizes the known physicochemical properties of 3-Bromo-5-nitroquinoline.

PropertyValueSource
CAS Number 116632-33-8[3][4]
Molecular Formula C₉H₅BrN₂O₂[3]
Molecular Weight 253.05 g/mol [3][4]
Appearance Likely a solidInferred
Purity >95% (as commercially available)[3]
Predicted Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum of 3-Bromo-5-nitroquinoline is expected to exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm)[5]. The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom. The presence of the electron-withdrawing nitro group at the 5-position will further influence the chemical shifts of the protons on the benzene ring.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and nitro substituents, as well as the nitrogen atom in the quinoline ring.

Mass Spectrometry:

The mass spectrum of 3-Bromo-5-nitroquinoline is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Potential Applications and Future Directions

While specific applications for 3-Bromo-5-nitroquinoline are not extensively documented, its structure suggests potential utility in several areas of chemical research:

  • Medicinal Chemistry: As a substituted quinoline, it could serve as a scaffold for the synthesis of novel therapeutic agents. The bromo- and nitro- groups provide reactive handles for further chemical modifications, such as cross-coupling reactions and reductions, to generate a library of derivatives for biological screening.

  • Materials Science: The electron-deficient nature of the molecule, due to the nitro group, may impart interesting photophysical or electronic properties, making it a candidate for investigation in organic electronics or as a component in functional dyes.

  • Chemical Synthesis: It can be used as a versatile building block for the synthesis of more complex heterocyclic systems.

Future research on 3-Bromo-5-nitroquinoline would benefit from a detailed investigation of its reactivity, a thorough evaluation of its biological activity against various targets, and an exploration of its potential in materials science applications.

Conclusion

3-Bromo-5-nitroquinoline represents a logical and accessible target within the vast landscape of quinoline chemistry. While its specific historical discovery remains elusive, its synthesis can be confidently proposed based on well-established principles of electrophilic aromatic substitution. This guide has provided a detailed, technically grounded framework for its synthesis and characterization, intended to empower researchers in their exploration of this and other novel heterocyclic compounds. The continued investigation of such molecules is essential for the advancement of drug discovery and materials science.

References

  • Fuson, R. C., Bauman, R. A., Howard, E., Jr., & Marvell, E. N. (1949). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 14(5), 759–764. [Link]

  • Lead Sciences. (n.d.). 3-Bromo-5-nitroquinoline. Retrieved from [Link]

  • PatSnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 113-121.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Wang, Z., et al. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 83(15), 8334–8343. [Link]

  • dos Santos, T., et al. (2017). Synthesis of aminoquinolines in two steps. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Retrieved from [Link]

  • Slideshare. (n.d.). Quinoline. Retrieved from [Link]

Sources

Foundational

The Chemist’s Guide to Functionalized Quinolines: Reactivity, Synthesis, and Therapeutic Utility

Topic: Introduction to the Chemistry of Functionalized Quinolines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary The quinoline scaffold (benzo[b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to the Chemistry of Functionalized Quinolines Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in modern pharmacopeia, serving as the core architecture for antimalarials, broad-spectrum antibiotics (fluoroquinolones), and kinase inhibitors. For the drug development professional, the challenge is no longer just accessing the ring system, but achieving regioselective functionalization at late stages.

This guide moves beyond textbook definitions to provide a mechanistic blueprint for manipulating the quinoline core. We explore the electronic dichotomy between the pyridine and benzene rings, detail a robust protocol for C4-functionalization, and analyze the Structure-Activity Relationships (SAR) that drive potency in clinical candidates.

Part 1: Structural Fundamentals & Reactivity Profile

To functionalize a quinoline effectively, one must visualize it not as a single aromatic system, but as two distinct electronic zones fused together.

The Electronic Dichotomy
  • The Pyridine Ring (Electron-Deficient): The nitrogen atom exerts a strong inductive effect (-I) and mesomeric withdrawal, depleting electron density at the C2 and C4 positions. This makes these sites highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Radical Minisci-type alkylations .

  • The Benzene Ring (Electron-Rich): Relative to the pyridine ring, the carbocyclic ring retains higher electron density. Consequently, Electrophilic Aromatic Substitution (EAS) (e.g., nitration, halogenation) occurs preferentially at C5 and C8.

The N-Oxide "Switch"

A critical tactic in modern synthesis is the oxidation of the quinoline nitrogen to Quinoline N-oxide . This modifies the reactivity profile:

  • C2 Activation: The N-oxide oxygen acts as a directing group (DG) for transition-metal catalyzed C-H activation.

  • C8 Activation: The N-oxide can direct palladium or rhodium catalysts to the distal C8 position via the formation of a rigid metallocycle.

Visualization: The Quinoline Reactivity Map

The following diagram maps the preferred reaction types to specific carbon positions on the quinoline core.

QuinolineReactivity Core Quinoline Core C2 C2 Position (Nucleophilic Attack / Radical) Core->C2 Minisci Reaction Chichibabin C3 C3 Position (Pd-Catalyzed Coupling) Core->C3 Difficult to access directly C4 C4 Position (S_NAr / Suzuki Coupling) Core->C4 Displacement of Cl Lithiation C5 C5 Position (Electrophilic Subst.) Core->C5 Nitration Halogenation C8 C8 Position (C-H Activation via N-Oxide) Core->C8 Metal-Directing Groups

Figure 1: Regioselectivity map illustrating the electronic bias of the quinoline scaffold. Red nodes indicate electron-deficient sites; Blue/Green nodes indicate electron-rich or chelation-assisted sites.

Part 2: Synthetic Strategies (The "How")

While classical methods like the Skraup (aniline + glycerol) and Friedländer (2-aminobenzaldehyde + ketone) syntheses are valuable for building the core, modern drug discovery often requires functionalizing a pre-formed quinoline scaffold.

Modern C-H Functionalization

Recent advances utilize transition metal catalysis to install functional groups without pre-functionalization (halogens).

  • Minisci Reaction: Uses carbon-centered radicals (generated from carboxylic acids, alcohols, or alkyl halides) to alkylate the electron-deficient C2/C4 positions. This is ideal for "Late-Stage Functionalization" of complex drug molecules.

  • Transition-Metal Catalyzed C-H Activation: Uses Rh(III) or Pd(II) catalysts. The quinoline nitrogen (or N-oxide) coordinates with the metal, directing functionalization to the C8 position (distal functionalization).

Part 3: Detailed Protocol – C4-Arylation via Suzuki-Miyaura Coupling

The introduction of aryl groups at the C4 position is a cornerstone in the synthesis of kinase inhibitors. The following protocol describes the coupling of 4-chloroquinoline with an arylboronic acid. This method is preferred over SNAr for installing carbon-based nucleophiles due to milder conditions and broader scope.

Why this protocol?

  • Reliability: 4-chloroquinolines are readily available or synthesized (via POCl3 treatment of 4-quinolones).

  • Scalability: The use of Pd(PPh3)4 or Pd(dppf)Cl2 ensures high turnover numbers.

  • Self-Validating Step: The color change of the catalyst system (often dark red/brown to black) and TLC monitoring (disappearance of the non-polar chloride) provide immediate feedback.

Experimental Workflow

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis, 3-5 mol%)

  • Base: Na2CO3 or K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Degassing (Critical): In a dry reaction vial, dissolve 4-chloroquinoline and phenylboronic acid in 1,4-Dioxane. Sparge the solution with Argon or Nitrogen for 10–15 minutes. Reasoning: Palladium(0) species are sensitive to oxidation; oxygen can poison the catalytic cycle.

  • Catalyst Addition: Add the Pd(PPh3)4 catalyst and the aqueous base solution. Briefly sparge again (2 mins).

  • Thermal Activation: Seal the vessel and heat to 90–100 °C for 12–18 hours.

    • Observation: The reaction mixture typically turns from a light yellow/orange suspension to a dark homogenous solution.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). 4-Arylquinolines are typically UV-active and fluorescent.

Visualization: Protocol Logic Flow

SuzukiProtocol Step1 1. Preparation & Degassing (Solvent + Reactants + Argon Sparge) Step2 2. Catalyst Addition (Pd(0) Source + Base) Step1->Step2 Exclude O2 Step3 3. Oxidative Addition (Pd inserts into C-Cl bond) Step2->Step3 Heat (90°C) Step4 4. Transmetallation (Boron group transfers to Pd) Step3->Step4 Base Activation Step5 5. Reductive Elimination (C-C bond forms, Pd(0) regenerates) Step4->Step5 Rate Determining Step5->Step3 Catalytic Cycle Step6 6. Isolation (Workup & Chromatography) Step5->Step6 Yield

Figure 2: Logical flow of the Suzuki-Miyaura coupling, highlighting the catalytic cycle steps occurring during the heating phase.

Part 4: Therapeutic Applications & SAR[1]

The biological activity of quinolines is heavily dependent on the nature and position of substituents. The table below summarizes key Structure-Activity Relationship (SAR) trends for major drug classes.

Table 1: SAR Insights for Quinoline Pharmacophores

Therapeutic ClassKey PositionFunctional Group StrategyMechanism of Action
Antimalarial C4 & C7 C4: Amino-alkyl side chain (critical for accumulation in parasite vacuole).C7: Chlorine atom (prevents metabolic degradation, enhances lipophilicity).Inhibition of heme polymerization (hemozoin formation).[1]
Anticancer (Kinase Inhibitors)C4 & C6 C4: Aryl/Heteroaryl group (occupies ATP binding pocket).C6: Solubilizing groups (morpholine, piperazine) to improve PK.ATP-competitive inhibition of receptor tyrosine kinases (e.g., VEGFR, EGFR).
Antibacterial (Fluoroquinolones)C3 , C6 , N1 C3: Carboxylic acid (essential for binding).C6: Fluorine (increases cell penetration/potency).N1: Cyclopropyl/Ethyl (potency).Inhibition of DNA gyrase and Topoisomerase IV.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: MDPI (Molecules). A comprehensive review of metal-catalyzed site-selective functionalization. [Link]

  • Recent Advances in the Synthesis of Quinolines: Oxidative Annulation Strategies. Source: MDPI (Molecules). Covers modern synthetic routes beyond Skraup/Friedländer. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Source: NIH / PubMed Central. Detailed experimental conditions for coupling 4-chloroquinolines. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: RSC Advances. In-depth analysis of SAR and therapeutic applications. [Link]

  • Minisci Reaction: Mechanism and Utility. Source: Wikipedia (General Reference for Mechanism). Overview of radical alkylation of heteroaromatics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Suzuki Couplings The Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has proven indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] The core of its utility lies in the coupling of an organoboron species with an organic halide or triflate.[2]

This guide focuses on a particularly challenging yet highly valuable substrate: 3-Bromo-5-nitroquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to introduce diverse substituents at the 3-position via Suzuki coupling opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel drug candidates. However, the presence of both a heteroaromatic ring and a strongly electron-withdrawing nitro group presents significant hurdles to achieving efficient and high-yielding coupling.

The electron-deficient nature of the 3-Bromo-5-nitroquinoline ring system can significantly impact the key steps of the Suzuki catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the nitro group itself can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or undesired side reactions. This application note provides a detailed, field-proven protocol for successfully navigating these challenges, drawing upon established principles for the coupling of electron-deficient and nitro-substituted aryl halides.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-Bromo-5-nitroquinoline) to form a Pd(II) intermediate. The electron-withdrawing nature of the nitro group and the quinoline ring can facilitate this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerated Catalyst Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X 3-Bromo-5-nitroquinoline Ar-X->Oxidative\nAddition

Key Experimental Parameters and Rationale

The success of the Suzuki coupling of 3-Bromo-5-nitroquinoline hinges on the judicious selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection: For electron-deficient aryl halides, particularly those bearing a nitro group, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[5] In this context, BrettPhos has emerged as a highly effective ligand for the Suzuki coupling of nitroarenes.[6][7] Its specific steric and electronic properties facilitate the challenging activation of the C-NO2 bond in some cases, and it is expected to be highly effective for the C-Br bond activation in the presence of a deactivating nitro group. A suitable palladium precursor is palladium(II) acetate (Pd(OAc)2) , which is reduced in situ to the active Pd(0) species.

Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] For sensitive substrates, a moderately strong base is often preferred to avoid degradation of the starting materials or product. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices, providing a good balance of reactivity and compatibility.

Solvent System: A polar aprotic solvent is typically used to ensure the solubility of the reactants and the base. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. The water is essential for the activation of the boronic acid by the base.

Detailed Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of 3-Bromo-5-nitroquinoline with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-5-nitroquinoline≥97%Commercially Available
Aryl/Heteroaryl Boronic Acid≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)2)99.9%Commercially Available
BrettPhos≥98%Commercially Available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-nitroquinoline (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and BrettPhos (0.04 equiv). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a concentration of 0.1 M with respect to the 3-Bromo-5-nitroquinoline.

  • Reaction Execution: Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction setup. Use fresh, high-quality reagents.
Insufficiently active baseConsider using a stronger base such as cesium carbonate (Cs2CO3).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Protodeborylation of the boronic acidUse a slight excess of the boronic acid (1.5 equiv).
Homocoupling of the boronic acidEnsure the reaction is thoroughly deoxygenated before heating.
Degradation of starting material or productReduce the reaction temperature or use a milder base.

Conclusion

The protocol outlined in this application note provides a robust starting point for the successful Suzuki coupling of the challenging 3-Bromo-5-nitroquinoline substrate. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of 3-aryl-5-nitroquinolines, which are valuable building blocks for the discovery of new therapeutic agents. The use of a specialized ligand such as BrettPhos is key to overcoming the electronic deactivation of the substrate, paving the way for broader applications of this powerful cross-coupling reaction in drug development and beyond.

References

  • Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(43), 15266-15269. [Link]

  • Biscoe, M. R., et al. (2008). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 64(25), 5879-5904. [Link]

  • Karami, K., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 1029-1039. [Link]

  • Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 163. [Link]

  • Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Saha, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Ghaffari, M. T., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications, 12(1), 5831. [Link]

  • ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]

  • Shen, B., et al. (2020). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Halides. Journal of the American Chemical Society, 142(35), 14949-14957. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-nitroquinoline

Introduction: The Strategic Importance of 3-Substituted 5-Nitroquinolines The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted 5-Nitroquinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these, the 3-substituted 5-nitroquinoline framework is of significant interest to researchers in drug development. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the molecule's electronic properties and potential biological interactions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the strategic introduction of diverse substituents at the 3-position of the 3-bromo-5-nitroquinoline core, enabling the rapid generation of libraries of novel compounds for screening and lead optimization.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to 3-bromo-5-nitroquinoline. We will delve into the mechanistic underpinnings of these transformations, discuss the critical role of reaction parameters, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge of an Electron-Deficient Substrate

The presence of the nitro group at the 5-position renders the quinoline ring electron-deficient. This electronic feature presents both opportunities and challenges in palladium-catalyzed cross-coupling. While the electron-withdrawing nature of the nitro group can facilitate the initial oxidative addition step of the catalytic cycle, it can also impact the stability of the catalyst and the reactivity of the intermediates. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and avoiding undesired side reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2][3] In the context of 3-bromo-5-nitroquinoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of novel biaryl compounds with potential applications in drug discovery.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of a suitable palladium catalyst and ligand is critical to facilitate each step efficiently. For electron-deficient substrates like 3-bromo-5-nitroquinoline, ligands that are both electron-rich and sterically bulky, such as biarylphosphines (e.g., SPhos), are often employed to promote the oxidative addition and subsequent reductive elimination steps.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L_n) Transmetalation->PdII_Diaryl Base Base (e.g., K₃PO₄) Base->Transmetalation activates BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Product Ar-R RedElim->Product caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(NHR₂)-X(L_n)] AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 regenerates Product Ar-NR₂ RedElim->Product caption Buchwald-Hartwig Amination Catalytic Cycle Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 regenerates Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide Base CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->Transmetalation transfers alkynyl group Base Base (e.g., Et₃N) Base->Alkyne deprotonates caption Sonogashira Coupling Catalytic Cycles

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Arylquinolines from 3-Bromo-5-nitroquinoline

Introduction: The Significance of the 3-Arylquinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Arylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1] The functionalization of the quinoline ring, particularly at the 3-position with an aryl moiety, gives rise to the 3-arylquinoline framework. This structural motif is of paramount interest to researchers in drug development as it is found in compounds with potential as anticancer and antileishmanial agents.[2] The ability to synthetically diversify the quinoline core at this position allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[2]

This comprehensive guide provides detailed protocols and technical insights for the synthesis of 3-arylquinolines, utilizing 3-bromo-5-nitroquinoline as a versatile starting material. We will primarily focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, with additional commentary on Stille and Heck couplings as alternative strategies. Furthermore, we will detail the subsequent reduction of the nitro group to an amino group, a critical transformation for generating further molecular diversity and accessing a broader range of pharmacologically relevant compounds.

Strategic Overview: A Two-Step Approach to 3-Aryl-5-aminoquinolines

Our synthetic strategy involves a two-step sequence starting from 3-bromo-5-nitroquinoline:

  • Palladium-Catalyzed Cross-Coupling: Introduction of the aryl group at the 3-position via a C-C bond-forming reaction.

  • Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group, providing a handle for further functionalization.

G start 3-Bromo-5-nitroquinoline step1 Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, or Heck) start->step1 intermediate 3-Aryl-5-nitroquinoline step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 3-Aryl-5-aminoquinoline step2->product side_product Further Derivatization product->side_product

Caption: General workflow for the synthesis of 3-aryl-5-aminoquinolines.

Part 1: Palladium-Catalyzed Arylation of 3-Bromo-5-nitroquinoline

The introduction of an aryl group at the 3-position of the quinoline ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group at the 5-position is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in these catalytic cycles.[3]

Suzuki-Miyaura Coupling: The Preferred Method

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[4][5] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[6] The low toxicity of the boron-containing reagents and the mild reaction conditions make it a favored method in pharmaceutical research.[7]

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. For an electron-deficient substrate like 3-bromo-5-nitroquinoline, a catalyst system that is both highly active and resistant to deactivation is required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine (e.g., SPhos, XPhos) is often effective.[5] These ligands promote the rate-determining oxidative addition step and facilitate the reductive elimination to release the product.[5] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong electron-donating ability and steric bulk, which stabilize the active palladium species.[5]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] The base activates the boronic acid by forming a more nucleophilic boronate species.[5] For substrates that are not sensitive to strong bases, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8] The choice of base can also influence the reaction rate and the suppression of side reactions.

  • Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.[9] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition ArylHalide 3-Bromo-5-nitroquinoline OxAdd Oxidative Addition PdII_Aryl_complex Ar-Pd(II)L₂(Aryl') PdII_complex->PdII_Aryl_complex Transmetalation BoronicAcid Aryl-B(OH)₂ Boronate [Aryl-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_Aryl_complex->Pd0 Reductive Elimination Product 3-Aryl-5-nitroquinoline RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 3-Bromo-5-nitroquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-nitroquinoline, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data for Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Dioxane/H₂O908Good to Excellent
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O1006Good to Excellent
PdCl₂(dppf) (3)-Na₂CO₃ (2)Dioxane/H₂O8012Moderate to Good
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012Moderate to Good

Note: Yields are dependent on the specific arylboronic acid used. This table provides a general comparison for reaction optimization.

Stille Coupling: An Alternative Approach

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent.[10] While it is a powerful and versatile reaction with a broad substrate scope, the toxicity of organotin compounds is a significant drawback.[10]

Key Considerations for Stille Coupling:

  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings.[11]

  • Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the reaction.[11]

  • Solvent: Anhydrous, non-polar solvents like toluene or THF are typically used.

Heck Coupling: For Alkenyl Introduction

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[12] If the desired substituent at the 3-position is a vinyl group, the Heck reaction is a suitable choice.

Key Considerations for Heck Coupling:

  • Catalyst: A common catalyst system is Pd(OAc)₂ with a phosphine ligand.[13]

  • Base: A hindered amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr generated in the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are often employed.

Part 2: Reduction of the 5-Nitroquinoline Moiety

The conversion of the 5-nitro group to a 5-amino group is a standard transformation that opens up avenues for further derivatization, such as amide bond formation or the introduction of other functional groups.

Causality Behind Experimental Choices:

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[14] Alternatively, metal-based reductions using tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are also effective and can be more practical for smaller-scale laboratory synthesis. Hydrazine monohydrate in the presence of a catalyst like Pd/C is another viable option.[14]

  • Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol are suitable. For SnCl₂ reduction, concentrated HCl is the solvent, and for iron powder reduction, acetic acid or a mixture of ethanol and water is used.

Detailed Experimental Protocol: Reduction of 3-Aryl-5-nitroquinoline

This protocol describes a common method using tin(II) chloride.

Materials:

  • 3-Aryl-5-nitroquinoline (1.0 mmol, 1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 5.0 equiv)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 3-aryl-5-nitroquinoline in concentrated HCl.

  • Add the SnCl₂·2H₂O portion-wise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 10-12. Be cautious as this is an exothermic process.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-aryl-5-aminoquinoline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Purification and Characterization

Purification of the synthesized 3-arylquinoline derivatives is typically achieved by column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the specific compound. Characterization of the final products should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., the amino group in the final product).

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling:

    • Inactive Catalyst: Ensure that the reaction is performed under strictly inert conditions and that the solvents are thoroughly degassed.

    • Poor Quality Boronic Acid: Use high-purity boronic acid; if necessary, recrystallize it before use.

    • Suboptimal Base/Solvent: Screen different bases and solvent systems to find the optimal conditions for your specific substrate.

  • Incomplete Nitro Reduction:

    • Insufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used.

    • Reaction Time/Temperature: Increase the reaction time or temperature if the reaction is sluggish.

  • Purification Difficulties:

    • If the product is difficult to separate from impurities by column chromatography, consider recrystallization from a suitable solvent system.

Conclusion

The synthesis of 3-arylquinolines from 3-bromo-5-nitroquinoline is a robust and versatile strategy for accessing a class of compounds with significant potential in drug discovery. The Suzuki-Miyaura coupling is the premier method for the arylation step, offering mild conditions and a broad substrate scope. The subsequent reduction of the nitro group provides a key intermediate for further diversification. By understanding the principles behind the choice of reagents and reaction conditions, researchers can efficiently synthesize a library of 3-arylquinolines for biological evaluation.

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  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). SciSpace. Retrieved January 30, 2026, from [Link]

  • Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

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  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Intramolecular Stille Reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 30, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5216-5254. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). National Institutes of Health. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: High-Throughput LC-MS Method for Real-Time Monitoring of 3-Bromo-5-nitroquinoline Synthesis Reactions

Abstract This application note presents a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of chemical reactions involving 3-Bromo-5-nitroquinoline. As a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of chemical reactions involving 3-Bromo-5-nitroquinoline. As a key intermediate in the synthesis of various pharmacologically active compounds, precise control and optimization of reactions producing or consuming 3-Bromo-5-nitroquinoline are critical in drug development and manufacturing.[1] The described method utilizes reverse-phase chromatography coupled with tandem mass spectrometry (LC-MS/MS) to provide rapid and selective quantification of the reactant, intermediates, and the final product directly from the reaction mixture. This allows for accurate determination of reaction kinetics, impurity profiling, and endpoint determination, facilitating process optimization and ensuring product quality.

Introduction: The Critical Role of Reaction Monitoring

In pharmaceutical development, the synthesis of complex molecules often involves multi-step reactions where precise control is paramount. 3-Bromo-5-nitroquinoline is a vital building block for various therapeutic agents, and its efficient synthesis is a key factor in the overall drug development timeline and cost.[1] Traditional monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lack the speed, sensitivity, and specificity required for complex reaction mixtures.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool in modern drug discovery and development, offering unparalleled advantages for reaction monitoring.[3][4] Its ability to separate components based on their polarity and then detect them based on their mass-to-charge ratio (m/z) provides a highly selective and sensitive analytical solution.[4] This allows for the unambiguous identification and quantification of reactants, products, and even low-level impurities in a single, rapid analysis.[5][6] This application note provides a detailed protocol for an LC-MS/MS method tailored for monitoring reactions involving the halogenated and nitroaromatic compound, 3-Bromo-5-nitroquinoline.

Principle of the Method: Combining Separation with Mass Detection

The method leverages the strengths of both liquid chromatography and mass spectrometry. A reverse-phase C18 column is used to separate the components of the reaction mixture based on their hydrophobicity.[2][7] A gradient elution with an organic mobile phase (acetonitrile) and an aqueous mobile phase (water with formic acid) allows for the efficient separation of compounds with a range of polarities.[2][8]

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is employed to generate gas-phase ions of the analytes.[2] Given the presence of a basic nitrogen atom in the quinoline ring, ESI in positive ion mode is highly effective. The mass spectrometer then separates these ions based on their m/z ratio. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is utilized.[6][9] This involves selecting the precursor ion of the target analyte, fragmenting it, and then detecting a specific product ion.[6] This technique significantly reduces chemical noise and allows for accurate quantification even in complex matrices.[6]

Experimental Protocol

Materials and Reagents
  • 3-Bromo-5-nitroquinoline reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for sample preparation

Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is recommended for fast and efficient separations.[10]

Sample Preparation

The goal of sample preparation for reaction monitoring is to quickly and effectively quench the reaction and dilute the sample to an appropriate concentration for LC-MS analysis.

  • Aliquoting: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

  • Quenching & Dilution: Immediately quench the reaction and dilute the aliquot in a large volume of cold methanol (e.g., 990 µL) to halt the reaction and precipitate any incompatible salts. This provides a 1:100 dilution.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 3.5 µmStandard for reverse-phase separation of small molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.[2][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography.[2]
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column.[10]
Injection Volume 5 µLA small injection volume minimizes column overload and peak distortion.[2]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient See Table 2A gradient is necessary to elute compounds with varying polarities in a reasonable time.

Table 2: LC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Table 3: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode ESI PositiveThe quinoline nitrogen is readily protonated.[2]
Scan Type Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.[6]
Capillary Voltage 3.5 kVOptimized for stable electrospray.
Source Temperature 150 °CFacilitates desolvation.
Desolvation Temperature 350 °CEnsures complete desolvation of ions.
Gas Flow Instrument DependentOptimized for ion desolvation and transport.
MRM Transitions See Table 4Specific precursor-product ion pairs for each analyte.

Table 4: MRM Transitions for Target Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Bromo-5-nitroquinoline 252.9 / 254.9206.9 / 208.910025
Reactant (Example: Aniline)94.167.110020
Side Product (Example)Calculated Mass + H+Predicted Fragment100Optimized

Note: The m/z values for 3-Bromo-5-nitroquinoline account for the isotopic distribution of bromine (79Br and 81Br). The product ion likely corresponds to the loss of the nitro group (NO₂), a common fragmentation pathway for nitroaromatic compounds.[11][12] The reactant and side product MRM transitions should be determined and optimized based on the specific reaction being monitored.

Workflow and Data Analysis

The overall workflow for monitoring a 3-Bromo-5-nitroquinoline reaction is depicted in the following diagram.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction Reaction Vessel (3-Bromo-5-nitroquinoline Synthesis) Sampling 1. Aliquot Sampling (e.g., 10 µL at t=x) Reaction->Sampling Quench 2. Quench & Dilute (e.g., in 990 µL Cold Methanol) Sampling->Quench Filter 3. Syringe Filtration (0.22 µm) Quench->Filter LC 4. LC Separation (C18 Column, Gradient Elution) Filter->LC MS 5. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 6. Peak Integration (Extract Ion Chromatogram) MS->Integration Kinetics 7. Data Analysis (Plot Area vs. Time) Integration->Kinetics

Sources

Method

Application Note: Purification of 3-Bromo-5-nitroquinoline by Column Chromatography

Executive Summary & Strategic Rationale The purification of 3-Bromo-5-nitroquinoline presents a specific challenge in heterocyclic chemistry: separating the desired 5-nitro regioisomer from the thermodynamically competit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The purification of 3-Bromo-5-nitroquinoline presents a specific challenge in heterocyclic chemistry: separating the desired 5-nitro regioisomer from the thermodynamically competitive 8-nitro byproduct.[1][2] Nitration of 3-bromoquinoline typically yields a mixture of these isomers due to the directing effects of the quinoline nitrogen, which deactivates the pyridine ring and directs electrophilic substitution to the C5 and C8 positions of the benzene ring.[2]

This protocol details a robust purification workflow.[1][2][3][4] Unlike generic guides, we focus on the critical separation of regioisomers with very similar retention factors (


). We utilize a gradient elution strategy validated by Thin Layer Chromatography (TLC) behavior of nitro-bromo-quinolines, supplemented by a post-column recrystallization step to ensure 

purity suitable for biological assays or cross-coupling reactions.[1][2]

Pre-Purification Analysis & Chemistry

Before initiating chromatography, understanding the crude mixture composition is vital.[1][2]

The Separation Challenge

The nitration of 3-bromoquinoline using standard mixed acid conditions (


) produces two main species:
  • 3-Bromo-5-nitroquinoline (Target): Often the major product (kinetic control).[1][2]

  • 3-Bromo-8-nitroquinoline (Impurity): The major byproduct.[1][2]

Chemical Causality: The nitro group at C5 and C8 creates significant dipole differences.[1][2] The 5-nitro isomer often exhibits slightly lower polarity in non-hydrogen bonding solvents compared to the 8-nitro isomer due to the peri-interaction with the C4 proton, whereas the 8-nitro isomer suffers from steric repulsion with the quinoline nitrogen lone pair, affecting its solvation shell.[1][2]

TLC Method Development

Goal: Achieve a


 between the 5-nitro and 8-nitro isomers.
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Detection: UV (254 nm) – Nitroquinolines are UV active.[1]

  • Mobile Phase Screening:

    • 100% Dichloromethane (DCM): Good solubility, but often poor resolution of isomers.[1][2]

    • Hexane/Ethyl Acetate (EtOAc):[1][2][5][6][7] The preferred system.[2][8]

Optimized TLC Conditions: | Solvent System |


 (Target: 5-nitro) | 

(Impurity: 8-nitro) | Observation | | :--- | :--- | :--- | :--- | | 10% EtOAc in Hexane | 0.25 | 0.18 | Good resolution, slow elution. | | 20% EtOAc in Hexane | 0.45 | 0.38 | Faster elution, spots may merge.[1][2] |

Recommendation: Use 10-15% EtOAc in Hexane for the column to maximize the separation window.[2]

Detailed Purification Protocol

Materials & Equipment
  • Stationary Phase: Silica Gel (230–400 mesh) for flash chromatography.[1]

  • Column Dimensions: Ratio of silica mass to crude mass should be 50:1 (due to close

    
     values).
    
  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.[1][2][5]

  • Crude Sample: 3-Bromo-5-nitroquinoline crude mixture (yellow/brown solid).[1][2]

Step-by-Step Workflow
Step 1: Sample Loading (Dry Loading)[1][2]
  • Why: Nitroquinolines have limited solubility in hexanes.[1][2] Wet loading with DCM can cause band broadening ("streaking") which ruins the separation of close isomers.[1][2]

  • Protocol:

    • Dissolve crude solid in minimum DCM.[1][2]

    • Add silica gel (approx.[1][2][3] 2x weight of crude).[1]

    • Evaporate solvent under vacuum (rotary evaporator) until a free-flowing powder is obtained.

Step 2: Column Packing & Equilibration
  • Slurry pack the column using 100% Hexanes .

  • Flush with 2 column volumes (CV) of 5% EtOAc/Hexane to condition the silica and remove air bubbles.[1][2]

  • Carefully add the dry-loaded sample powder to the top of the sand bed.[2] Add a second layer of sand to protect the bed.[2]

Step 3: Gradient Elution Strategy

Do not run an isocratic column immediately.[1][2] A shallow gradient prevents the "shock" movement of the 8-nitro impurity into the 5-nitro band.[1][2]

PhaseSolvent CompositionVolume (CV)Purpose
1 5% EtOAc / 95% Hexane2 CVElute non-polar impurities (unreacted 3-bromoquinoline).[1][2]
2 10% EtOAc / 90% Hexane3-5 CVElution of 3-Bromo-5-nitroquinoline (Target).
3 20% EtOAc / 80% Hexane3 CVElute 3-Bromo-8-nitroquinoline (Impurity).[1][2]
4 100% EtOAc2 CVFlush column (highly polar tars).[1]
Step 4: Fraction Collection & Monitoring
  • Collect small fractions (approx. 10-15 mL for a 20g column).

  • Spot every 3rd fraction on TLC.

  • Critical Decision: If "mixed fractions" (containing both isomers) are observed, do not combine them with the pure fractions. Save them for a second smaller column or recrystallization.[1][2]

Post-Column Recrystallization (Polishing)

Even after chromatography, trace 8-nitro isomer may persist (95-97% purity).[1][2]

  • Solvent: Ethanol or Methanol.[1][2]

  • Protocol: Dissolve the chromatographed solid in boiling ethanol. Allow to cool slowly to room temperature, then to

    
    .
    
  • Result: 3-Bromo-5-nitroquinoline crystallizes as pale yellow needles; the 8-nitro isomer typically remains in the mother liquor.[1][2]

Visualizing the Logic

The following diagram illustrates the decision-making process for solvent selection and fraction pooling, ensuring high purity.

PurificationLogic Start Crude 3-Bromo-5-nitroquinoline TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision1 Delta Rf > 0.1? TLC->Decision1 Col_Cond Select Solvent: 10% EtOAc in Hexane Decision1->Col_Cond Yes Alt_Solv Try DCM/MeOH or Toluene systems Decision1->Alt_Solv No Loading Dry Load on Silica Col_Cond->Loading Alt_Solv->TLC Re-test Elution Gradient Elution (5% -> 20% EtOAc) Loading->Elution Fractions Fraction Analysis (TLC) Elution->Fractions Pool_Pure Pool Pure Fractions (Target Only) Fractions->Pool_Pure Single Spot Pool_Mix Pool Mixed Fractions Fractions->Pool_Mix Two Spots Recryst Recrystallization (Ethanol) Pool_Pure->Recryst Pool_Mix->Recryst If yield low Final Final Product (>98% Purity) Recryst->Final

Caption: Decision tree for optimizing the purification of nitroquinoline isomers, prioritizing purity over immediate yield.

Characterization & Validation

To validate the success of the column, compare the NMR signals.[2] The position of the nitro group strongly influences the chemical shift of the proton at C4.[2]

Feature3-Bromo-5-nitroquinoline3-Bromo-8-nitroquinoline

H NMR (C4-H)
Deshielded (~8.9 - 9.0 ppm) due to peri-effect of 5-NO

.[1][2]
Less deshielded (~8.4 - 8.5 ppm).[1][2]
Appearance Pale yellow needles.[1][2]Darker yellow/orange solid.[1][2]
Melting Point Distinct (verify with lit., typically ~130°C range).[1][2]Often lower or broader if impure.[1][2]

References

  • BenchChem. Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives. (Provides foundational protocols for quinoline nitration and workup). [1][2]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.[1][2][9] Org.[1][2][10][11] Synth. 2003 , 80, 219.[1][2] (Authoritative procedure for separating 5-nitro and 8-nitro isomers via recrystallization and chromatography).[1][2]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography.[1][2][5] (Standard guide for solvent polarity optimization).

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. (Reference for Hexane/EtOAc gradient behaviors).

Sources

Application

Application Note: Recrystallization & Purification of 3-Bromo-5-nitroquinoline

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 3-Bromo-5-nitroquinoline (CAS: 116632-33-8). It synthesizes specific physicochemical data with establishe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 3-Bromo-5-nitroquinoline (CAS: 116632-33-8). It synthesizes specific physicochemical data with established purification strategies for nitro-halo-quinolines.

Introduction & Compound Profile

3-Bromo-5-nitroquinoline is a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. Its purification is often complicated by the presence of regioisomers (primarily 3-bromo-8-nitroquinoline ) and unreacted starting materials (3-bromoquinoline).

The high melting point (203–205 °C ) indicates a stable crystal lattice, necessitating a solvent system with a sufficiently high boiling point to ensure complete dissolution without requiring excessive volumes.

Physicochemical Data Table
PropertyValueNotes
CAS Number 116632-33-8
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Melting Point 203–205 °C High lattice energy requires thermal input for dissolution.
Solubility Profile Low in water, cold alkanes.Soluble in hot Toluene, DMF, hot Ethanol, Ethyl Acetate.
Key Impurities 3-Bromo-8-nitroquinolineRegioisomer formed during nitration.
Key Impurities 3-BromoquinolineUnreacted starting material.

Strategic Solvent Selection

The purification strategy relies on the Differential Solubility Principle . The 5-nitro and 8-nitro isomers typically exhibit distinct solubility profiles in non-polar aromatic solvents (like toluene) versus polar protic solvents (like ethanol).

Recommended Solvent Systems
  • Primary System (Toluene/Heptane):

    • Mechanism:[1][2] Toluene (BP 110.6 °C) effectively dissolves the nitroquinoline core at reflux. Heptane (anti-solvent) reduces the solubility of the product selectively upon cooling, often leaving the more soluble 8-nitro isomer or oily impurities in the mother liquor.

    • Application: Best for removing regioisomers and non-polar tars.

  • Secondary System (Ethanol/Water):

    • Mechanism:[1][2] Hot ethanol dissolves the compound; water acts as a strong anti-solvent.

    • Application: Best for removing inorganic salts (from nitration acids) and highly polar byproducts.

Detailed Experimental Protocol

Safety Warning: Nitro-aromatics can be explosive or toxic. Handle in a fume hood. Brominated compounds are potential alkylating agents.

Protocol A: Toluene/Heptane Recrystallization (High Purity)

This method is preferred for removing the 8-nitro isomer.

Step 1: Dissolution

  • Place 10.0 g of crude 3-Bromo-5-nitroquinoline in a 250 mL round-bottom flask (RBF).

  • Add Toluene (approx. 8–10 mL per gram of solid).

  • Heat the mixture to reflux (approx. 110 °C) with magnetic stirring.

  • Observation: If the solid does not dissolve completely after 15 minutes of reflux, add more toluene in 5 mL increments. The solution should be clear and dark orange/brown.

Step 2: Hot Filtration (Critical)

  • While maintaining reflux, check for insoluble black particles (charcoal/tars).

  • If present, perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.

    • Tip: Pre-wet the filter with hot toluene to prevent premature crystallization clogging the pores.

Step 3: Crystallization

  • Return the filtrate to a clean RBF and maintain a gentle boil.

  • Slowly add Heptane dropwise through the top of the condenser until a faint, persistent cloudiness appears.

  • Add just enough hot Toluene (1–2 mL) to clear the cloudiness.

  • Remove the heat source. Wrap the flask in a towel or place it in a warm oil bath (heat off) to allow slow cooling to room temperature over 2–3 hours.

    • Why: Slow cooling promotes the growth of pure, dense crystals and excludes impurities from the lattice.

Step 4: Isolation

  • Once at room temperature, cool the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold Heptane (2 x 20 mL) to remove residual mother liquor containing the 8-nitro isomer.

  • Dry the solid in a vacuum oven at 50 °C for 6 hours.

Protocol B: Acid-Base Precipitation (Alternative for Crude Cleanup)

If the starting material is very impure (>10% impurities), use this "Chemical Washing" before recrystallization.

  • Dissolve crude solid in 10% HCl (aq). The quinoline nitrogen is basic and will form a water-soluble hydrochloride salt.

  • Filter the aqueous solution to remove non-basic impurities (tars, non-nitrogenous byproducts).

  • Slowly neutralize the filtrate with 10% NaOH or NH₄OH to pH 8–9.

  • The 3-Bromo-5-nitroquinoline will precipitate as a free base. Filter, dry, and proceed to Protocol A.

Process Logic & Troubleshooting Diagram

Recrystallization_Workflow Start Crude 3-Bromo-5-nitroquinoline Solvent_Check Check Purity (HPLC/TLC) Start->Solvent_Check High_Impurity Purity < 85%? Solvent_Check->High_Impurity Acid_Wash Protocol B: Acid-Base Precipitation (Remove non-basic tars) High_Impurity->Acid_Wash Yes Recryst_Main Protocol A: Dissolve in Refluxing Toluene High_Impurity->Recryst_Main No Acid_Wash->Recryst_Main Hot_Filter Hot Filtration (Remove insolubles) Recryst_Main->Hot_Filter Add_Antisolvent Add Heptane until Cloud Point Hot_Filter->Add_Antisolvent Cooling Slow Cool to RT -> Ice Bath Add_Antisolvent->Cooling Filtration Vacuum Filter & Wash (Cold Heptane) Cooling->Filtration Final_Check Check MP (Target: 203-205°C) Filtration->Final_Check Success Pure Product (>98%) Final_Check->Success Pass Fail MP Low / Impure Final_Check->Fail Fail Fail->Recryst_Main Repeat Steps

Caption: Workflow for the purification of 3-Bromo-5-nitroquinoline, integrating chemical washing and fractional recrystallization.

Characterization & Validation

TestAcceptance CriteriaPurpose
Melting Point 203–205 °C Sharp range indicates high purity. Broad range (<200 °C) implies isomer contamination.
HPLC Purity > 98.0% AreaQuantifies residual 8-nitro isomer and starting material.
1H NMR Distinctive shiftsConfirm regiochemistry (H-4 proton singlet typically shifts downfield due to nitro group).
Troubleshooting Guide
  • Oiling Out: If the product forms an oil instead of crystals upon adding Heptane, you have added too much anti-solvent too quickly or the temperature dropped too fast. Remedy: Reheat to reflux until clear, add a small amount of Toluene, and cool much more slowly (insulate the flask).

  • Color Persistence: If crystals are dark yellow/brown (pure compound should be pale yellow), redissolve in hot ethanol and treat with Activated Charcoal for 10 minutes, then hot filter.

References

  • Organic Syntheses. (2005). Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Protocol). Organic Syntheses, Vol. 81, p. 98. Retrieved January 31, 2026, from [Link]

  • European Patent Office. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-nitroquinoline in Modern Heterocyclic Synthesis

Introduction: 3-Bromo-5-nitroquinoline as a Powerhouse Synthon In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds, celebrated for their wide-ranging biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Bromo-5-nitroquinoline as a Powerhouse Synthon

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds, celebrated for their wide-ranging biological activities and unique photophysical properties.[1] Within this important class of heterocycles, 3-bromo-5-nitroquinoline emerges as a particularly versatile and powerful building block. Its strategic substitution pattern offers a triad of reactive sites, each enabling distinct and orthogonal chemical transformations.

The quinoline core itself provides a rigid, aromatic framework. The bromine atom at the C-3 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-based substituents.[2] Concurrently, the potent electron-withdrawing nitro group at the C-5 position significantly modulates the electronic character of the aromatic system. This activation makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr) and can be chemically reduced to an amino group, opening pathways for further derivatization, such as diazotization or amide coupling.[3]

This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the key applications of 3-bromo-5-nitroquinoline, complete with field-tested protocols and mechanistic insights to empower the synthesis of novel and complex heterocyclic compounds.

Core Synthetic Strategies and Applications

The utility of 3-bromo-5-nitroquinoline can be broadly categorized into three major reaction classes: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Cyclization/Annulation reactions.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds start 3-Bromo-5-nitroquinoline suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalyst snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ cyclization Cyclization Precursor start->cyclization Multi-step Sequences prod1 3-Aryl/Heteroaryl-5-nitroquinolines suzuki->prod1 prod2 3-Alkynyl-5-nitroquinolines sonogashira->prod2 prod3 Substituted Nitroquinolines (e.g., amino, alkoxy) snar->prod3 prod4 Fused Polycyclic Systems (e.g., Furoquinolines) cyclization->prod4

Caption: Versatility of 3-Bromo-5-nitroquinoline in Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

The C-Br bond at the 3-position is the most exploited reactive site for building molecular complexity. Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are exceptionally reliable for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[4] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[5] In the context of our synthon, this allows for the direct attachment of aryl or heteroaryl moieties at the C-3 position, a critical step in the synthesis of many biologically active molecules.[2]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., SPhos, XPhos, dppf) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, especially with challenging heteroaryl substrates.[2][5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The choice of base can influence reaction rate and side product formation.

  • Solvent: A mixture of an organic solvent (like dioxane, THF, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Complex R¹-Pd(II)L₂-X OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Diorgano R¹-Pd(II)L₂-R² TM->PdII_Diorgano RE Reductive Elimination PdII_Diorgano->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Boronate [R²-B(OH)₃]⁻ Boronate->TM ArX 3-Br-5-NO₂-Qn (R¹-X) ArX->OA Base Base Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-nitroquinoline with Phenylboronic Acid

ParameterValue/ReagentNotes
Reactant 1 3-Bromo-5-nitroquinoline1.0 mmol, 254 mg
Reactant 2 Phenylboronic Acid1.2 mmol, 146 mg
Catalyst Pd(PPh₃)₄0.05 mmol, 58 mg
Base K₂CO₃2.0 mmol, 276 mg
Solvent Dioxane/H₂O (4:1)5 mL
Temperature 90 °C
Time 12-16 hMonitor by TLC/LC-MS
Typical Yield >85%Post-purification

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-5-nitroquinoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (4:1, 0.2 M concentration relative to the limiting reagent) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-nitroquinoline.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[6][7] This reaction is exceptionally valuable for creating conjugated enynes and arylalkynes, which are key intermediates for synthesizing more complex heterocyclic systems, including those found in natural products and pharmaceuticals.[8][9]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI).[6] The palladium catalyst functions similarly to the Suzuki reaction. The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium(II) complex.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HBr byproduct and to act as the solvent or co-solvent.

  • Copper-Free Variants: Concerns about homocoupling of alkynes (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions but can provide cleaner reaction profiles.[8]

Protocol 2: Sonogashira Coupling of 3-Bromo-5-nitroquinoline with Phenylacetylene

ParameterValue/ReagentNotes
Reactant 1 3-Bromo-5-nitroquinoline1.0 mmol, 254 mg
Reactant 2 Phenylacetylene1.1 mmol, 112 mg, 121 µL
Pd Catalyst PdCl₂(PPh₃)₂0.03 mmol, 21 mg
Cu Co-catalyst CuI0.06 mmol, 11.4 mg
Base/Solvent Triethylamine (Et₃N)5 mL
Temperature 60 °C
Time 6-8 hMonitor by TLC/LC-MS
Typical Yield >90%Post-purification

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add 3-bromo-5-nitroquinoline (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent and Reagent Addition: Add dry, degassed triethylamine (0.2 M) followed by phenylacetylene (1.1 eq) via syringe.

  • Heating and Monitoring: Heat the mixture to 60 °C. The solution will typically turn dark. Monitor the reaction's completion by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution to remove residual copper salts, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography (hexane/ethyl acetate) to obtain the desired 3-(phenylethynyl)-5-nitroquinoline.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions modify the C-3 position, the inherent electronic properties of the 3-bromo-5-nitroquinoline ring allow for other transformations. The nitro group strongly withdraws electron density from the quinoline system via resonance and inductive effects, making the ring "electron-poor" and thus susceptible to attack by strong nucleophiles.[3][10]

Mechanistic Considerations: The SNAr mechanism is a two-step addition-elimination process.[11] A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second step, the leaving group (in this case, potentially the bromide) is expelled, restoring aromaticity. The stability of the Meisenheimer complex is paramount, and it is greatly enhanced by electron-withdrawing groups (like -NO₂) positioned ortho or para to the site of attack, as they can delocalize the negative charge.[3]

For 3-bromo-5-nitroquinoline, the nitro group is at C-5. Nucleophilic attack at C-4 or C-6 would lead to a Meisenheimer complex where the negative charge can be delocalized onto the nitro group, a highly stabilizing interaction. While the bromide at C-3 is not directly activated (meta to the nitro group), the overall electron deficiency of the ring can still facilitate substitution, or substitution may occur at other positions if a hydride is displaced (Vicarious Nucleophilic Substitution).[3]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Aromatization start 3-Bromo-5-nitroquinoline + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition product Substituted Product + Br⁻ meisenheimer->product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: Amination of a Nitroquinoline Derivative (Illustrative)

This protocol is based on general procedures for SNAr on activated nitro-aromatics and serves as a starting point for exploration.

ParameterValue/ReagentNotes
Reactant 1 3-Bromo-5-nitroquinoline1.0 mmol, 254 mg
Nucleophile Pyrrolidine3.0 mmol, 213 mg, 250 µL
Solvent Dimethyl Sulfoxide (DMSO)4 mL
Temperature 100-120 °CHigh temperature often needed
Time 24 hReaction can be slow
Typical Yield VariableHighly dependent on substrate

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, dissolve 3-bromo-5-nitroquinoline (1.0 eq) in DMSO (0.25 M).

  • Reagent Addition: Add pyrrolidine (3.0 eq).

  • Heating: Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Follow the reaction progress by LC-MS, watching for the appearance of the product mass and disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to isolate the desired amino-substituted quinoline.

Precursor for Fused Heterocyclic Systems

Beyond simple substitution, 3-bromo-5-nitroquinoline is an excellent starting point for constructing more elaborate, fused ring systems. A common strategy involves a two-stage process: first, a cross-coupling reaction to install a reactive functional group, followed by an intramolecular cyclization reaction.

A notable example is the synthesis of furo[3,2-b]quinoline systems. While the direct precedent uses a 4-nitroquinoline N-oxide, the principle is highly adaptable.[13] For instance, a Sonogashira coupling (Protocol 2) could be followed by a base- or metal-catalyzed intramolecular cyclization of the alkyne onto the quinoline nitrogen or another suitable position, leading to novel fused heterocycles. This approach highlights the power of using 3-bromo-5-nitroquinoline as a scaffold upon which to build further complexity.

References

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (n.d.). National Institutes of Health (NIH). [Link]

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  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4608-4620. [Link]

  • Horváth, Z., et al. (2020). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 24(5), 779-785. [Link]

  • Reaction scheme for the Suzuki-Miyaura cross-coupling of... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Hamana, M., et al. (1976). REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH ENAMINES. A NOVEL CYCLIZATION REACTION TO FURO[,-~]QUINOLINE SYSTEM. HETEROCYCLES, 4(3), 109-114. [Link]

  • Ahuja, P., & Kumar, R. (1999). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Indian Journal of Chemistry - Section B, 38(3), 341-342. [Link]

  • Nucleophilic Aromatic substitution in 3-Bromoanisole. (2018). Chemistry Stack Exchange. [Link]

  • Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21354-21375. [Link]

  • Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

  • Baran Lab. (2021). 2021 Heterocyclic Chemistry - Lecture 17. YouTube. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13088. [Link]

  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • da Silva, A. C., et al. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(10), 1850-1857. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Shang, R., & Liu, L. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5415-5428. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Lis, T., & Oleksyn, B. J. (1998). 5,5-dibromo-1,3,3-trimethyl-N-nitro-2-oxabicyclo[2.2.2]octan-6-imine, the first case of separated nitrimine isomers. Journal of the Chemical Society, Perkin Transactions 1, (16), 2577-2582. [Link]

  • Fadda, A. A., et al. (2014). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 8(1), 25-32. [Link]

  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(51), 13488-13492. [Link]

  • Wróbel, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(11), 3326. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6608. [Link]

  • Al-Gamal, M. I., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Scientific Reports, 13, 10795. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • All about chemistry. (2024). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. YouTube. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2008). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[8][14][15]Triazino[5,6-b]quinoline Derivatives. Afinidad, 65(535), 216-221. [Link]

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Application

Application Note: Accelerated Synthesis of 3-Bromo-5-nitroquinoline Analogues via Microwave-Assisted Organic Synthesis (MAOS)

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 3-Bromo-5-nitroquinoline analogues, crucial scaffolds in medicinal chemistry. We leverage the power of Microwave-Assisted Organic Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 3-Bromo-5-nitroquinoline analogues, crucial scaffolds in medicinal chemistry. We leverage the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods. This document outlines the strategic rationale, detailed step-by-step protocols, safety considerations, and characterization data for researchers in organic synthesis and drug development.

Introduction: The Significance of Substituted Quinolines & MAOS

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Specifically, the introduction of halogen (e.g., bromine) and nitro groups onto the quinoline scaffold can significantly modulate the molecule's biological efficacy, leading to potent anticancer, antimicrobial, and antiviral agents.[1][3] For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic effects in cancer cell lines, underscoring the therapeutic potential of this substitution pattern.[1]

Traditional methods for synthesizing these complex heterocycles often involve lengthy reaction times, harsh conditions, and significant energy consumption.[4] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reactants and solvents, leading to a dramatic acceleration of reaction rates.[5][6] Reactions that might take hours or days under conventional reflux can often be completed in minutes.[4][7] This efficiency not only accelerates the research and development cycle but also aligns with the principles of green chemistry by minimizing energy use and often allowing for solvent-free conditions.[6][8]

This guide presents a robust, microwave-assisted strategy for the synthesis of 3-Bromo-5-nitroquinoline, a valuable building block for creating diverse chemical libraries.

The MAOS Advantage: Mechanism and Rationale

Microwave energy accelerates chemical reactions through a dual mechanism involving dipolar polarization and ionic conduction. Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material. Similarly, ions in the mixture migrate in response to the field, generating heat through collisional energy transfer.

This direct energy transfer is fundamentally more efficient than conventional heating, where heat is transferred slowly from an external source through the vessel walls. The key advantages include:

  • Reaction Rate Acceleration: Significant reduction in reaction times from hours to minutes.[5]

  • Higher Yields & Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5][9]

  • Improved Control: Precise temperature and pressure control within a sealed vessel allows for reactions to be conducted safely above the solvent's boiling point.[9]

  • Energy Efficiency: Lower overall energy consumption compared to prolonged conventional heating.[4][8]

cluster_0 Microwave Heating Mechanism Microwave_Radiation Microwave Radiation (Oscillating Electric Field) Polar_Molecules Polar Molecules in Sample Microwave_Radiation->Polar_Molecules interacts with Ionic_Species Ionic Species in Sample Microwave_Radiation->Ionic_Species interacts with Dipolar_Polarization Dipolar Polarization (Molecular Friction) Polar_Molecules->Dipolar_Polarization leads to Ionic_Conduction Ionic Conduction (Collisional Heating) Ionic_Species->Ionic_Conduction leads to Rapid_Heating Rapid, Uniform Heating Dipolar_Polarization->Rapid_Heating generates Ionic_Conduction->Rapid_Heating generates cluster_0 Stage 1: Nitration cluster_1 Stage 2: N-Oxidation cluster_2 Stage 3: Bromination cluster_3 Stage 4: Deoxygenation Quinoline Quinoline Nitroquinoline 5-Nitroquinoline Quinoline->Nitroquinoline HNO₃, H₂SO₄ μW Irradiation N_Oxide 5-Nitroquinoline- 1-oxide Bromo_N_Oxide 3-Bromo-5-nitroquinoline- 1-oxide N_Oxide->Bromo_N_Oxide POBr₃ μW Irradiation Final_Product 3-Bromo-5-nitroquinoline Bromo_N_Oxide->Final_Product PCl₃ μW Irradiation Nitroquinoline->N_Oxide m-CPBA μW Irradiation

Caption: Microwave-assisted synthetic workflow.

Causality of Experimental Choices:

  • Stage 1: Nitration. We first install the nitro group. Quinoline undergoes nitration with a mix of nitric and sulfuric acids to yield a mixture of 5-nitroquinoline and 8-nitroquinoline. [10]The 5-nitro isomer is the desired precursor and can be separated via crystallization or chromatography. Microwave heating accelerates this typically vigorous reaction, allowing for better temperature control and reduced runtime.

  • Stage 2: N-Oxidation. The pyridine ring of 5-nitroquinoline is deactivated towards electrophilic attack. To facilitate bromination at the C-3 position, we first activate the ring by forming the N-oxide. This intermediate alters the electronic distribution of the pyridine ring, making the C-2 and C-4 positions susceptible to nucleophilic attack and enhancing the reactivity of the C-3 position for subsequent functionalization.

  • Stage 3: Bromination. With the N-oxide in place, a brominating agent such as phosphorus oxybromide (POBr₃) can be used under microwave conditions to efficiently install the bromine atom at the C-3 position.

  • Stage 4: Deoxygenation. The final step is the removal of the N-oxide to yield the target compound. This is readily achieved by treatment with a reducing agent like phosphorus trichloride (PCl₃).

Detailed Experimental Protocols

4.1. Materials and Equipment

  • Reagents: Quinoline, Fuming Nitric Acid (≥90%), Sulfuric Acid (98%), meta-Chloroperoxybenzoic acid (m-CPBA), Phosphorus oxybromide (POBr₃), Phosphorus trichloride (PCl₃), Dichloromethane (DCM), Chloroform, Sodium Bicarbonate (NaHCO₃), Sodium Sulfate (Na₂SO₄), Ethyl Acetate, Hexane.

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave), appropriate microwave reaction vessels (10-20 mL) with stir bars, standard laboratory glassware, rotary evaporator, magnetic stirrer, column chromatography setup (silica gel).

4.2. Safety Precautions

  • General: All manipulations must be performed in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitration: The nitration reaction is highly exothermic and generates toxic NOx gases. Use fuming nitric and concentrated sulfuric acid with extreme caution. Always add acid slowly to the reaction mixture while cooling.

  • Microwave Safety: Never exceed the recommended volume, temperature, or pressure limits for the microwave vessels. Reactions involving nitro groups can be explosive under certain conditions; start with small-scale reactions to establish safe parameters. [11]Consult the microwave synthesizer's safety manual before operation.

4.3. Protocol 1: Microwave-Assisted Synthesis of 5-Nitroquinoline

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add quinoline (1.0 g, 7.74 mmol).

  • Reagent Addition: In the fume hood, cool the vessel in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (4 mL).

  • Nitration: While stirring and maintaining the temperature below 10°C, add fuming nitric acid (0.8 mL) dropwise over 5 minutes.

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave synthesizer cavity. Irradiate the mixture with the following parameters:

    • Temperature: 80°C (ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: Dynamic (up to 200 W)

    • Stirring: High

  • Work-up: After the reaction, cool the vessel to room temperature using compressed air. Carefully uncap the vessel in the fume hood. Pour the reaction mixture onto 50 g of crushed ice.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. The product will precipitate as a yellow solid. Extract the aqueous mixture three times with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product contains a mixture of 5-nitro and 8-nitro isomers. Purify via column chromatography (Silica gel, eluting with a 1:4 mixture of Ethyl Acetate:Hexane) to isolate the 5-nitroquinoline isomer.

4.4. Protocol 2: Multi-Step Synthesis of 3-Bromo-5-nitroquinoline

Step A: N-Oxidation of 5-Nitroquinoline

  • Vessel Preparation: In a 20 mL microwave vessel, dissolve 5-nitroquinoline (500 mg, 2.87 mmol) in chloroform (10 mL).

  • Reagent Addition: Add m-CPBA (77%, ~650 mg, 2.90 mmol).

  • Microwave Irradiation: Cap the vessel and irradiate using the following parameters:

    • Temperature: 70°C (ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: Dynamic (up to 150 W)

  • Work-up & Purification: After cooling, wash the reaction mixture with a 10% aqueous NaHCO₃ solution (2 x 15 mL) and then with water (15 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield 5-nitroquinoline-1-oxide, which can often be used in the next step without further purification.

Step B: Bromination of 5-Nitroquinoline-1-oxide

  • Vessel Preparation: Place 5-nitroquinoline-1-oxide (from Step A, ~2.8 mmol) in a dry 10 mL microwave vessel.

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.2 g, 4.2 mmol).

  • Microwave Irradiation: Cap the vessel and irradiate with the following parameters:

    • Temperature: 120°C (ramp time: 3 min)

    • Hold Time: 20 minutes

    • Power: Dynamic (up to 250 W)

  • Work-up: Cool the vessel to room temperature. Carefully pour the contents onto crushed ice and neutralize with a saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Step C: Deoxygenation to 3-Bromo-5-nitroquinoline

  • Vessel Preparation: Dissolve the crude 3-bromo-5-nitroquinoline-1-oxide (from Step B) in chloroform (10 mL) in a 20 mL microwave vessel.

  • Reagent Addition: Add phosphorus trichloride (PCl₃) (0.3 mL, 3.4 mmol).

  • Microwave Irradiation: Cap the vessel and irradiate with the following parameters:

    • Temperature: 75°C (ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: Dynamic (up to 150 W)

  • Work-up & Purification: After cooling, pour the mixture into ice water and basify with NaHCO₃ solution. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by recrystallization from an ethanol/water mixture or by column chromatography to obtain 3-Bromo-5-nitroquinoline as a solid.

Data and Characterization

The successful synthesis of the target compound and intermediates should be confirmed using standard analytical techniques.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionMethodTypical TimeTypical Temp.Expected Yield
1 Quinoline → 5-NitroquinolineMAOS10 min80°C50-60% (isolated)
2A 5-NQ → 5-NQ-1-oxideMAOS15 min70°C>90%
2B 5-NQ-1-oxide → 3-Br-5-NQ-1-oxideMAOS20 min120°C65-75%
2C 3-Br-5-NQ-1-oxide → 3-Br-5-NQMAOS10 min75°C>85%

Expected Analytical Data for 3-Bromo-5-nitroquinoline:

  • ¹H NMR (400 MHz, CDCl₃): Expect downfield shifts for aromatic protons due to the electron-withdrawing effects of the bromine and nitro groups. The H-2 and H-4 protons will appear as doublets, and the protons on the benzene ring (H-6, H-7, H-8) will show characteristic coupling patterns. For example, similar structures like 6,8-dibromo-5-nitroquinoline show signals in the δ 7.6-9.2 ppm range. [1]* ¹³C NMR (100 MHz, CDCl₃): Expect signals for 9 distinct aromatic carbons. Quaternary carbons (C-3, C-5, C-4a, C-8a) will be identifiable. The C-Br signal will be shifted upfield compared to C-H.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should show a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). m/z for C₉H₅BrN₂O₂: ~268 and ~270.

  • FT-IR (cm⁻¹): Characteristic peaks for C=N stretching (quinoline ring), Ar-H stretching, and strong asymmetric and symmetric stretches for the -NO₂ group (typically around 1530 and 1350 cm⁻¹).

Conclusion

This application note details an efficient and reliable microwave-assisted pathway for the synthesis of 3-Bromo-5-nitroquinoline analogues. By adopting MAOS technology, researchers can significantly accelerate the synthesis of these valuable heterocyclic building blocks, enabling faster exploration of their potential in drug discovery and materials science. The provided protocols are designed to be robust and adaptable, while prioritizing safety and efficiency in the modern chemistry laboratory.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-nitroquinoline

Welcome to the technical support center dedicated to the synthesis of 3-Bromo-5-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3-Bromo-5-nitroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will explore common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Introduction: The Synthetic Challenge

3-Bromo-5-nitroquinoline is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. However, its synthesis can be challenging, frequently plagued by issues of low yield, poor regioselectivity, and difficult purification. This guide provides a structured approach to troubleshoot and optimize the synthetic process, ensuring reliable and efficient production. The most common and reliable synthetic strategy involves a two-step process: the regioselective bromination of quinoline to form 3-bromoquinoline, followed by a directed nitration. An alternative, the Sandmeyer reaction, is also discussed.

Troubleshooting Guide & Optimization Strategies (Q&A)

This section addresses specific issues you may encounter during the synthesis. We will focus on the most prevalent and effective route: Nitration of 3-Bromoquinoline .

Part 1: Synthesis of 3-Bromoquinoline (Precursor)

Question 1: My direct bromination of quinoline results in a mixture of isomers (e.g., 5-bromo, 8-bromo) and low yield of the desired 3-bromoquinoline. Why is this happening and how can I improve selectivity?

Answer: This is a classic challenge in quinoline chemistry. The quinoline ring system has complex reactivity towards electrophilic substitution.

  • Causality: Under neutral conditions, electrophilic attack preferentially occurs on the electron-rich benzene ring (positions 5, 6, 7, and 8). The pyridine ring is electron-deficient and generally unreactive. To favor substitution at the C3 position on the pyridine ring, the reaction conditions must be carefully controlled. Bromination of a quinoline acid salt, such as quinoline hydrobromide, can favor the formation of 3-bromoquinoline.[1]

  • Solution & Protocol:

    • Protonation is Key: By reacting quinoline with an acid (e.g., hydrobromic acid), you form the quinolinium salt. This further deactivates the entire ring system but can help direct the bromine to the 3-position.

    • Milder Brominating Agents: While molecular bromine (Br₂) is common, it can be aggressive.[2] Consider using N-Bromosuccinimide (NBS), which can offer better control and reduce the formation of over-brominated byproducts.[2][3]

    • Temperature Control: Lowering the reaction temperature generally enhances selectivity by reducing the activation energy available for competing reaction pathways.

Experimental Protocol: Regioselective Synthesis of 3-Bromoquinoline [1]

  • Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.

  • Dissolve the quinoline hydrobromide salt in a suitable solvent, such as a mixture of water and an alcohol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of molecular bromine (Br₂) dropwise to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates consumption of the starting material.

  • The 3-bromoquinoline hydrobromide product may precipitate and can be collected by filtration.

  • Neutralize the purified hydrobromide salt with an alkali solution (e.g., 15% aqueous sodium carbonate) to obtain the 3-bromoquinoline free base.[1]

Part 2: Nitration of 3-Bromoquinoline

Question 2: The nitration of my 3-bromoquinoline is giving me a mixture of 3-bromo-5-nitroquinoline and 3-bromo-8-nitroquinoline. How can I maximize the yield of the 5-nitro isomer?

Answer: This is an issue of regioselectivity governed by the directing effects of the substituents and the quinoline nucleus under strongly acidic conditions.

  • Causality: In a strong acid medium (e.g., H₂SO₄), the quinoline nitrogen is protonated, becoming a powerful deactivating and meta-directing group. This strongly directs incoming electrophiles to the 5 and 8 positions of the benzene ring. The existing bromine at C3 has a minor electronic influence on the benzene ring. The ratio of 5-nitro to 8-nitro isomers is highly dependent on reaction conditions, particularly temperature.

  • Solution & Protocol:

    • Strict Temperature Control: This is the most critical parameter. Lower temperatures generally favor the formation of the 5-nitro isomer. The reaction should be maintained at a constant, low temperature (e.g., -10 to 0 °C) during the addition of the nitrating agent.[4] Careful temperature control is crucial to suppress the formation of unwanted isomers.[4]

    • Controlled Addition: The nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid) must be added very slowly to the solution of 3-bromoquinoline in sulfuric acid. This prevents localized temperature spikes that can alter the isomer ratio and lead to decomposition.

    • Workup Procedure: The reaction should be quenched by pouring it carefully onto crushed ice. This dissipates the heat of neutralization and precipitates the product. The pH is then carefully adjusted to precipitate the nitroquinolines, which can then be isolated.[4]

Question 3: My nitration reaction is very slow and does not go to completion, or I observe significant charring and decomposition. What is causing this?

Answer: These opposing outcomes both point to suboptimal reaction conditions.

  • Causality:

    • Slow Reaction: The quinoline ring, especially when protonated, is highly deactivated towards electrophilic aromatic substitution. Insufficiently strong nitrating conditions (e.g., dilute acids, insufficient nitrating agent) will result in an incomplete reaction.

    • Decomposition/Charring: Conversely, excessively harsh conditions, such as temperatures that are too high or the use of fuming nitric/sulfuric acid without proper cooling, can cause oxidative decomposition of the electron-rich aromatic system, leading to charring and a significant drop in yield.

  • Solution:

    • Use Concentrated Acids: Ensure you are using high-quality, concentrated sulfuric acid (98%) and nitric acid (70%).

    • Precise Stoichiometry: Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can promote side reactions.

    • Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and effective heat transfer, preventing localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the final 3-Bromo-5-nitroquinoline product? A1: The most frequent causes are poor regioselectivity during the nitration step, leading to difficult-to-separate isomers, and mechanical losses during the workup and purification stages. Strict adherence to temperature control during nitration is paramount.

Q2: How can I best purify the final product from the 3-bromo-8-nitroquinoline isomer? A2: Purification can be challenging due to the similar polarities of the isomers.

  • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with solvents like ethanol, methanol, or ethyl acetate/heptane mixtures.

  • Column Chromatography: Careful column chromatography on silica gel using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can separate the isomers. Monitor the fractions closely by TLC.

Q3: Are there any significant safety concerns with this synthesis? A3: Yes.

  • Bromine: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. It reacts violently with many organic materials. Always add the nitric acid to the sulfuric acid slowly and with cooling. The quenching of the reaction by pouring it onto ice must also be done carefully.

  • Diazonium Salts (for Sandmeyer Route): Diazonium salts can be explosive when isolated and dry. They should always be prepared at low temperatures and used immediately in solution without being isolated.[5]

Q4: Is a Sandmeyer reaction a viable alternative for this synthesis? A4: Yes, the Sandmeyer reaction is an excellent method for introducing a bromine atom with high regioselectivity, provided the precursor, 3-amino-5-nitroquinoline, is available.[6] The general process involves converting the aromatic amino group into a diazonium salt, which is then displaced by a bromide, often using a copper(I) bromide catalyst.[5][7] While highly effective, the synthesis of the 3-amino-5-nitroquinoline starting material can be a multi-step process itself.[8]

Optimization Workflow & Data Summary

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis of 3-Bromo-5-nitroquinoline.

G cluster_start Problem Identification cluster_step1 Step 1: Precursor (3-Bromoquinoline) Synthesis cluster_step2 Step 2: Nitration Reaction cluster_step3 Step 3: Purification start Low Yield or Purity in 3-Bromo-5-nitroquinoline s1_issue Poor Selectivity (Isomer Mix) start->s1_issue Analyze which step failed s2_issue Poor Regioselectivity (5-nitro vs 8-nitro) start->s2_issue Analyze which step failed s3_issue Difficulty Separating Isomers start->s3_issue Analyze which step failed s1_sol1 Ensure Acid Salt Formation (e.g., Quinoline-HBr) s1_issue->s1_sol1 Implement Solutions s1_sol2 Lower Bromination Temp. (0-5 °C) s1_issue->s1_sol2 Implement Solutions s1_sol3 Consider Milder Reagent (e.g., NBS) s1_issue->s1_sol3 Implement Solutions s2_sol1 Strict Temperature Control (-10 to 0 °C) s2_issue->s2_sol1 s2_sol2 Slow, Dropwise Addition of Nitrating Agent s2_issue->s2_sol2 s2_issue2 Incomplete Reaction or Decomposition s2_issue2->s2_sol1 s2_sol3 Verify Acid Concentration & Reagent Stoichiometry s2_issue2->s2_sol3 s3_sol1 Optimize Fractional Crystallization Solvents s3_issue->s3_sol1 s3_sol2 Develop Gradient Elution for Column Chromatography s3_issue->s3_sol2

Caption: Troubleshooting workflow for optimizing 3-Bromo-5-nitroquinoline synthesis.

Table 1: Key Parameter Effects on the Nitration of 3-Bromoquinoline

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition B
Temperature 20-25 °C (Room Temp)-10 to 0 °CIncreased ratio of 5-nitro to 8-nitro isomer
Reagent Addition Rapid additionSlow, dropwise additionMinimized charring, better temperature control
Quenching Quenching in waterPouring onto crushed iceEfficient heat dissipation, safer procedure
Stirring InadequateVigorous, efficientHomogeneous reaction, prevents localized overheating

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1.
  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Autech Industry Co.,Limited. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Bromination of Nitroquinolines

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common side reactions encountered during the electrophilic bromination of nitroquinolines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this important synthetic transformation.

The introduction of a bromine atom onto the nitroquinoline scaffold is a critical step in the synthesis of numerous pharmaceutical intermediates and biologically active molecules. However, the interplay between the electron-deficient pyridine ring and the strongly deactivating nitro group presents unique challenges, often leading to a range of undesirable side reactions. This guide is structured to help you identify, understand, and mitigate these issues, ensuring higher yields, improved purity, and more predictable outcomes in your experiments.

Part 1: Understanding the Chemical Landscape of Nitroquinoline Bromination

The bromination of nitroquinolines is an electrophilic aromatic substitution reaction. The regioselectivity and propensity for side reactions are governed by the electronic properties of the quinoline ring system, which is inherently electron-deficient, and the powerful electron-withdrawing nature of the nitro group. Electrophilic attack generally occurs on the more electron-rich benzene ring rather than the pyridine ring. The nitro group further deactivates the ring and directs incoming electrophiles.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems you may encounter.

FAQ 1: Why am I getting little to no conversion of my nitroquinoline starting material?

Answer: This is a common issue stemming from the highly deactivated nature of the nitroquinoline ring system. The combined electron-withdrawing effects of the quinoline's nitrogen atom and the nitro group make the aromatic rings poor nucleophiles.

Troubleshooting Steps:

  • Increase the Electrophilicity of the Brominating Agent:

    • If you are using molecular bromine (Br₂), the addition of a Lewis acid (e.g., FeBr₃, AlCl₃) or a strong protic acid (e.g., concentrated H₂SO₄) can polarize the Br-Br bond, creating a more potent electrophile.

    • N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid has been shown to be effective for brominating deactivated quinolines.

  • Elevate the Reaction Temperature:

    • Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this must be done with caution as higher temperatures can also promote side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Verify Starting Material Purity:

    • Impurities in the nitroquinoline starting material can sometimes inhibit the reaction. Ensure the purity of your starting material through techniques like NMR spectroscopy or melting point analysis.

Diagram: Activating the Brominating Agent

G cluster_0 Activation of Br₂ with a Lewis Acid cluster_1 Activation of NBS with a Protic Acid Br2 Br₂ Activated_Complex δ+Br-Brδ-•••FeBr₃ Br2->Activated_Complex Coordination FeBr3 FeBr₃ FeBr3->Activated_Complex NBS NBS Protonated_NBS Protonated NBS (Enhanced Electrophilicity) NBS->Protonated_NBS Protonation H2SO4 H₂SO₄ H2SO4->Protonated_NBS

Caption: Activation of brominating agents for deactivated systems.

FAQ 2: My reaction is producing multiple products, and I'm struggling with poor regioselectivity. What's going on?

Answer: Poor regioselectivity in the bromination of nitroquinolines can be a significant challenge. While the nitro group is a meta-director in a simple benzene ring, its influence on the fused quinoline system is more complex. The position of the nitro group on the quinoline ring will dictate the likely positions of electrophilic attack, and sometimes a mixture of isomers is formed.

Common Scenarios and Troubleshooting:

  • Formation of Multiple Monobromo Isomers: The electronic landscape of the nitroquinoline ring may result in several positions having comparable reactivity, leading to a mixture of monobrominated products.

    • Solution: Modifying the reaction conditions can often favor one isomer over another.

      • Lower the temperature: Running the reaction at 0 °C or even lower can increase the selectivity of the reaction.

      • Change the solvent: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄, CHCl₃) to polar aprotic (e.g., acetonitrile) or protic acids (e.g., acetic acid, H₂SO₄).

      • Use a bulkier brominating agent: While less common, employing a sterically hindered brominating agent might favor attack at a less sterically hindered position.

  • Over-bromination (Di- or Poly-bromination): This occurs when the initially formed monobromo-nitroquinoline is reactive enough to undergo a second bromination.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.

      • Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low concentration at all times.

      • Monitor Closely: Follow the reaction's progress by TLC and quench it as soon as the starting material is consumed or when the desired product concentration is at its maximum.

Table: Influence of Reaction Conditions on Product Distribution
Problem Potential Cause Recommended Action
Poor Regioselectivity Harsh reaction conditions (high temp.)Lower the reaction temperature (e.g., to 0 °C).
Suboptimal solvent choiceScreen different solvents (e.g., CHCl₃, Acetic Acid, H₂SO₄).
Over-bromination Excess brominating agentUse 1.0-1.1 equivalents of the brominating agent.
Reaction time too longMonitor the reaction by TLC and quench upon completion.
High reaction temperaturePerform the reaction at a lower temperature.
FAQ 3: I've isolated a product, but it doesn't seem to be a simple brominated nitroquinoline. What other side reactions can occur?

Answer: Besides issues with conversion and selectivity, other unexpected side reactions can occur, leading to byproducts that can complicate purification and analysis.

Potential Side Reactions and Their Causes:

  • Degradation of the Starting Material or Product:

    • Cause: The combination of a strong acid and an oxidizing agent (bromine) at elevated temperatures can lead to the degradation of the aromatic system, often resulting in a complex mixture of tar-like substances. Some quinoline derivatives have been observed to degrade when heated with NBS in certain solvents like DMF.

    • Prevention:

      • Avoid excessively high temperatures.

      • If using strong acids, try to keep the reaction time as short as possible.

      • Consider alternative, milder brominating conditions if degradation is severe.

  • Hydrolysis of Other Functional Groups:

    • Cause: The generation of HBr as a byproduct of the bromination reaction can create a highly acidic environment. If your nitroquinoline substrate contains acid-sensitive functional groups (e.g., methoxy groups, esters), they may undergo hydrolysis. An unexpected hydrolysis of a methoxy group to a hydroxyl group during bromination has been reported.[1]

    • Prevention:

      • If possible, choose a brominating agent that does not produce HBr, or use a non-nucleophilic base to scavenge the HBr as it is formed. However, this may not be compatible with reactions requiring strong acid catalysis.

      • Protect sensitive functional groups before carrying out the bromination.

  • Addition Reactions to the Pyridine Ring:

    • Cause: While electrophilic substitution on the benzene ring is generally favored, under certain conditions, addition of bromine across a double bond in the pyridine ring can occur. This is less common under typical aromatic bromination conditions but can be a possibility, especially with forcing conditions.

    • Prevention:

      • Stick to reaction conditions known to favor aromatic substitution (e.g., Lewis or protic acid catalysis).

      • Avoid conditions that promote radical reactions (e.g., UV light, radical initiators) unless a specific radical bromination is intended.

Diagram: Troubleshooting Workflow

G Start Bromination of Nitroquinoline Problem Identify Issue Start->Problem No_Reaction Low/No Conversion Problem->No_Reaction No Product Multiple_Products Multiple Products (Poor Selectivity/Over-bromination) Problem->Multiple_Products Mixture Degradation Degradation/Unexpected Products Problem->Degradation Tarry Mixture/Wrong Mass Sol_No_Reaction Increase Electrophilicity (Lewis/Protic Acid) Increase Temperature No_Reaction->Sol_No_Reaction Sol_Multiple_Products Control Stoichiometry Lower Temperature Slow Addition Change Solvent Multiple_Products->Sol_Multiple_Products Sol_Degradation Milder Conditions Protect Functional Groups Avoid High Temperatures Degradation->Sol_Degradation End Pure Bromonitroquinoline Sol_No_Reaction->End Sol_Multiple_Products->End Sol_Degradation->End

Caption: A decision-making workflow for troubleshooting nitroquinoline bromination.

FAQ 4: I have a mixture of brominated products that are very difficult to separate. What are my options?

Answer: The separation of isomeric bromonitroquinolines or a mixture of mono- and di-brominated products can be challenging due to their similar polarities.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) can alter the selectivity.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic).

  • Recrystallization:

    • If you have a solid mixture, fractional recrystallization can be a powerful technique. Screen a variety of solvents to find one in which the desired product and the impurities have different solubilities at different temperatures.

  • Derivatization:

    • In some cases, it may be easier to separate the products after a subsequent reaction. For example, if your product mixture contains a functional group that can be easily derivatized, the properties of the derivatives may be different enough to allow for easy separation. After separation, the derivatizing group can be removed.

Part 3: Experimental Protocols

The following are representative protocols that can be adapted for the bromination of nitroquinolines. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Bromination of a Nitroquinoline using NBS in Sulfuric Acid

This method is suitable for deactivated systems.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) in small portions to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination of a Nitroquinoline using Br₂ with a Lewis Acid Catalyst
  • Preparation: To a solution of the nitroquinoline (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., FeBr₃, 0.1 eq).

  • Addition of Bromine: Slowly add a solution of molecular bromine (1.05 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki coupling of 3-Bromo-5-nitroquinoline

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-nitroquinoline . Ticket ID: #SC-3B5NQ-001 Status...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-nitroquinoline .

Ticket ID: #SC-3B5NQ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Substrate Analysis

You are experiencing low conversion in the coupling of 3-Bromo-5-nitroquinoline . While standard Suzuki conditions often work for simple aryl bromides, this substrate presents a "perfect storm" of electronic and steric challenges that frequently lead to catalyst arrest.[1]

Substrate Profile:

  • Electrophile: 3-Bromo-5-nitroquinoline.[1]

  • Electronic State: Highly electron-deficient (

    
    -deficient). The 5-nitro group and the pyridine-like nitrogen withdraw electron density.
    
  • Primary Failure Mode: Catalyst Sequestration. The quinoline nitrogen (N1) is a competent Lewis base. Despite the electron-withdrawing nitro group, N1 can still displace labile ligands on the Palladium (Pd) center, forming an inactive [Pd(Ar)(L)(N-quinoline)] complex.

  • Secondary Failure Mode: Protodeboronation. Because the catalyst is poisoned/slowed, the boronic acid coupling partner sits in the basic reaction mixture longer than intended, leading to hydrolysis (protodeboronation) rather than transmetalation.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify the exact bottleneck.

DiagnosticWorkflow start START: Low Conversion Observed check_sm Analyze Crude Mixture (LCMS/NMR) start->check_sm decision1 Is Starting Material (Bromide) Consumed? check_sm->decision1 consumed YES: Bromide Consumed decision1->consumed Yes not_consumed NO: Bromide Remains decision1->not_consumed No check_prod Is Product Forming? consumed->check_prod check_boron Is Boronic Acid Remaining? not_consumed->check_boron side_rxn ISSUE: Hydrodehalogenation (Br replaced by H) check_prod->side_rxn No (Mainly Side Products) boron_gone ISSUE: Protodeboronation (Boronic acid decomposed) check_boron->boron_gone No boron_stays ISSUE: Catalyst Poisoning (Oxidative Addition Stalled) check_boron->boron_stays Yes

Figure 1: Diagnostic logic for identifying the root cause of reaction failure in heteroaryl couplings.

Troubleshooting Guide (FAQ)

Issue 1: "I recover almost all my 3-Bromo-5-nitroquinoline, but the boronic acid is gone."

Diagnosis: Protodeboronation of the nucleophile. The reaction is too slow. The base is consuming the boronic acid faster than the palladium can cross-couple it. Solution:

  • Switch to a Pre-Catalyst: Do not use Pd(PPh3)4. It is notoriously unstable and slow for hindered heteroaryls.[1] Use XPhos Pd G4 or Pd(dppf)Cl2·DCM . These bulky ligands prevent the quinoline nitrogen from binding to the Pd center.

  • Controlled Addition: Add the base last, or add the boronic acid in portions (syringe pump) to keep its concentration low relative to the active catalyst.

  • Anhydrous Conditions: If your boronic acid is sensitive, switch to anhydrous K3PO4 in 1,4-Dioxane or Toluene at 100°C.[1]

Issue 2: "The reaction turns black immediately and stops."

Diagnosis: Pd Black Formation (Catalyst Aggregation). The ligands are dissociating, leading to bulk metal precipitation.[1] This is common with electron-deficient substrates that require higher energy for the reductive elimination step. Solution:

  • Ligand Overload: Add 10-20 mol% of free ligand (e.g., XPhos or SPhos) relative to the Pd source to shift the equilibrium back toward the active monomeric species.

  • Lower Temperature: If running at >100°C, drop to 80°C but extend the time. Rapid heating can decompose the catalyst before the cycle establishes.

Issue 3: "I see a new spot, but it’s the de-halogenated quinoline (3-nitroquinoline)."

Diagnosis: Hydrodehalogenation. This occurs when the


-hydride elimination pathway or H-abstraction from the solvent competes with transmetalation. This is often exacerbated by using alcohols (EtOH/MeOH) as solvents.
Solution: 
  • Change Solvent: Switch to a non-protic polar solvent like DMF or DMAc .[1]

  • Increase Boronic Acid: Use 1.5 - 2.0 equivalents of the boronic acid to outcompete the side reaction.

Optimization Matrix

Use this table to select conditions based on your specific coupling partner.

VariableStandard (Try First)"Hard" Case (Steric Bulk)Acid-Sensitive Partner
Catalyst Pd(dppf)Cl2·DCM (5 mol%)XPhos Pd G3/G4 (2-5 mol%)Pd(Amphos)Cl2 (5 mol%)
Ligand dppf (included)XPhos (bulky, electron-rich)Amphos (acid stable)
Base K2CO3 (2.0 equiv)K3PO4 (3.0 equiv)KF or CsF (anhydrous)
Solvent Dioxane/Water (4:1)n-Butanol or Toluene/WaterTHF (anhydrous)
Temp 80-90°C100-110°C60°C (longer time)

Recommended Experimental Protocol

Protocol: High-Efficiency Coupling of 3-Bromo-5-nitroquinoline

This protocol utilizes a bulky, electron-rich phosphine ligand (XPhos) to prevent N-coordination and facilitate oxidative addition on the electron-deficient ring.

Materials:

  • 3-Bromo-5-nitroquinoline (1.0 equiv)

  • Boronic Acid Partner (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed[1]

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the quinoline (1.0 eq), boronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G4 (2 mol%).

    • Note: If using a glovebox is not possible, these solids are generally air-stable enough to weigh on the bench, but proceed quickly.[1]

  • Evacuate/Backfill: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (or Nitrogen) three times .

    • Critical: Oxygen causes homocoupling of the boronic acid, wasting your reagent.[1]

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the quinoline.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Time: Check LCMS at 1 hour. Most reactions complete within 2-4 hours.[1]

  • Workup: Cool to RT. Filter through a small pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic layer with water/brine. Dry over Na2SO4 and concentrate.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[1] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.[1] Link

  • Malinowski, J. T., et al. (2016).[1] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[1][2] Science, 352(6292), 1425-1429.[1] (Specific optimization data for 3-bromoquinoline derivatives). Link

Sources

Optimization

Technical Support Center: Impurity Profiling of 3-Bromo-5-nitroquinoline

Introduction: The Criticality of Isomeric Purity In the development of quinoline-based pharmacophores (often used in antimalarial and anticancer kinase inhibitors), the scaffold 3-Bromo-5-nitroquinoline presents a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity

In the development of quinoline-based pharmacophores (often used in antimalarial and anticancer kinase inhibitors), the scaffold 3-Bromo-5-nitroquinoline presents a specific challenge: Regioisomerism .

The synthesis of this compound typically involves the nitration of 3-bromoquinoline. Due to the deactivating nature of the pyridine ring, electrophilic aromatic substitution (nitration) occurs preferentially on the benzene ring at the C5 and C8 positions [1]. Consequently, the primary impurity you will encounter is 3-bromo-8-nitroquinoline .

Distinguishing the 5-nitro target from the 8-nitro impurity is non-trivial because:

  • HPLC: They possess nearly identical dipole moments and hydrophobicities.

  • NMR: They share the same proton count and similar splitting patterns.

This guide provides the protocols to definitively separate and identify these species.

Module 1: HPLC Troubleshooting & Method Development

The Challenge: Co-elution of 5-Nitro and 8-Nitro Isomers

Standard C18 columns often fail to resolve these regioisomers because their hydrophobicity is governed by the bulk quinoline core rather than the position of the nitro group.

Troubleshooting Guide: HPLC
Symptom Probable Cause Corrective Action
Single broad peak or "shoulder" Co-elution of 5-nitro and 8-nitro isomers.Switch Stationary Phase: Move from C18 to Phenyl-Hexyl or Biphenyl . These phases utilize

interactions which are sensitive to the electron density differences caused by the nitro position [2].
Peak Tailing (Asymmetry > 1.5) Interaction between basic quinoline nitrogen and residual silanols.Add Ion-Pair/Buffer: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Low pH (<3.0) protonates the silanols, reducing secondary interactions [3].
Retention Time Drift Temperature fluctuations affecting

selectivity.
Thermostat Column: Set oven to 35°C or 40°C. Phenyl phases are highly temperature-sensitive.
Recommended Method (Starting Point)
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Nitro group absorbance) and 220 nm.

Logic of Separation (Diagram)

HPLC_Logic Start Crude Sample (3-Br-5-Nitro + 3-Br-8-Nitro) C18 Standard C18 Column Start->C18 Result1 Co-elution / Poor Resolution C18->Result1 Hydrophobicity similar Phenyl Switch to Phenyl-Hexyl Phase Result1->Phenyl Troubleshoot Mechanism Mechanism: Differential Pi-Pi Interaction (Nitro position alters electron cloud) Phenyl->Mechanism Result2 Baseline Separation (Resolution > 1.5) Mechanism->Result2

Figure 1: Decision logic for selecting stationary phases when separating positional isomers of nitroquinolines.

Module 2: NMR Structural Elucidation

The Challenge: Ambiguous Aromatic Region

Both isomers have 5 aromatic protons. The key to identification lies in the "Peri-Effect" and specific coupling constants (


 values).
Diagnostic Signals (1H NMR in DMSO-d6)
1. The "Peri-Effect" (Proton H4)

In 3-bromo-5-nitroquinoline , the nitro group at C5 is spatially close (peri-position) to the proton at C4. This proximity causes significant deshielding (downfield shift) of H4 due to the magnetic anisotropy of the nitro group.

  • Target (5-Nitro): H4 appears significantly downfield (typically

    
     ppm).
    
  • Impurity (8-Nitro): H4 is less deshielded (typically

    
     ppm) because the nitro group is on the opposite side of the benzene ring [4].
    
2. Coupling Patterns (Benzene Ring)
Feature 3-Bromo-5-nitroquinoline 3-Bromo-8-nitroquinoline
Benzene Ring Pattern ABC System (H6, H7, H8) H6 and H8 are doublets; H7 is a triplet (dd).ABC System (H5, H6, H7) H5 and H7 are doublets; H6 is a triplet (dd).
H4 Multiplicity Doublet (

Hz)
Couples with H2.
Doublet (

Hz)
Couples with H2.
Key Distinction H4 Shift: Downfield (Peri-effect).H8 Shift: Upfield relative to 8-nitro isomer.H4 Shift: Normal.H7 Shift: Downfield (Ortho to nitro).
NMR Troubleshooting FAQ

Q: My aromatic peaks are broad and integration is non-integer.

  • A: This often indicates paramagnetic impurities (metal residues from catalysts) or aggregation .

    • Fix: Add a trace of EDTA to the NMR tube or filter the sample through Celite. If aggregation is suspected (common in planar nitro-aromatics), run the NMR at 50°C.

Q: I cannot distinguish H6 from H8 in the 5-nitro isomer.

  • A: Use a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Irradiate H4. In the 5-nitro isomer, H4 is spatially close to the nitro group, so you will NOT see an NOE to H5 (because C5 has the nitro).

    • In the 8-nitro isomer, H4 is close to H5. You WILL see a strong NOE signal between H4 and H5.

Module 3: Impurity Profile Summary

When analyzing your crude material, expect the following profile. Use the relative retention times (RRT) as a guide (based on a Phenyl-Hexyl column).

Compound Structure Note Origin Detection (RRT)
3-Bromo-5-nitroquinoline Target Product1.00
3-Bromo-8-nitroquinoline RegioisomerNitration at C8~1.05 - 1.10
3-Bromoquinoline No Nitro groupUnreacted SM~1.20 (Less Polar)
5-Nitroquinoline No BromineDebromination (Side rxn)~0.80 (More Polar)
Workflow for Purity Validation

Workflow Sample Crude Reaction Mixture TLC TLC Check (Ethyl Acetate/Hexane) Sample->TLC HPLC HPLC (Phenyl-Hexyl) Check for Isomer Shoulder TLC->HPLC Decision Single Peak? HPLC->Decision NMR_1H 1H NMR (DMSO-d6) Check H4 Shift (>9.2 ppm) Decision->NMR_1H Yes Repurify Recrystallize / Prep HPLC Decision->Repurify No (Isomer present) NOESY NOESY Experiment Confirm H4-H5 proximity NMR_1H->NOESY Ambiguous? Release Release Batch NMR_1H->Release Clear Peri-effect NOESY->Release

Figure 2: Validation workflow ensuring no isomeric contamination releases to the next stage.

References

  • Electrophilic Substitution in Quinoline: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.
  • Stationary Phase Selection: McCalley, D. V. (2002). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: is it time to retire the C18 column?" Journal of Chromatography A, 965(1-2), 187-216. Link

  • Silanol Suppression: Dolan, J. W. (2006). "Tailing Peaks for Basic Compounds." LCGC North America. Link

  • NMR of Nitro-Quinolines: Black, P. J., & Heffernan, M. L. (1964). "The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems." Australian Journal of Chemistry, 17(5), 558. Link

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-5-nitroquinoline

Welcome to the technical support guide for handling 3-Bromo-5-nitroquinoline. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3-Bromo-5-nitroquinoline. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of its poor solubility in reaction solvents.

Introduction: Understanding the Challenge

3-Bromo-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. However, its rigid, planar aromatic structure combined with an electron-withdrawing nitro group contributes to strong crystal lattice energy and limited solubility in many common organic solvents. This guide offers a systematic approach to solvent selection and reaction optimization to ensure homogenous reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Bromo-5-nitroquinoline poorly soluble in common solvents like THF or Dichloromethane (DCM) at room temperature?

A1: The poor solubility stems from its molecular structure. The planar quinoline core allows for efficient crystal packing (high lattice energy), while the polar nitro group and the halogen substituent create a molecule with a complex polarity profile. Solvents like THF and DCM lack the specific interactions needed to effectively break down this stable crystal lattice at ambient temperatures.

Q2: I see some material dissolving when I heat the mixture. Is heating a sufficient solution?

A2: Heating is a fundamental technique to increase solubility and is often the first step.[1] As temperature increases, the kinetic energy of the solvent molecules becomes sufficient to overcome the solute's crystal lattice energy. However, for 3-Bromo-5-nitroquinoline, you might observe that it crashes out of the solution upon cooling. While suitable for recrystallization, this can be problematic for reactions that require sustained solubility at a specific temperature.[1][2][3] Furthermore, excessively high temperatures can lead to degradation of starting materials or products.[4]

Q3: Can I just add more solvent to dissolve the compound?

A3: While increasing the solvent volume can lead to complete dissolution, it may not be the optimal strategy. Highly dilute conditions can significantly slow down reaction rates, requiring longer reaction times or higher temperatures, which can increase the likelihood of side product formation. It is generally preferable to find a solvent system where the compound is reasonably soluble at a practical concentration (e.g., 0.1-0.5 M).

Troubleshooting Guide: From Simple Fixes to Advanced Solutions

This section provides a structured approach to solving solubility issues. Start with the first-line suggestions and proceed to the more advanced strategies if the problem persists.

First-Line Strategies: Solvent Selection & Temperature

Q4: My compound is not dissolving in my chosen solvent. What should I try first?

A4: The first step is to systematically screen a range of solvents with varying polarities and properties, combined with heating. The principle of "like dissolves like" is a good starting point. Given the aromatic and polar nature of 3-Bromo-5-nitroquinoline, polar aprotic solvents are often the most effective.

Solvent Screening Protocol:

  • Place a small, known amount of 3-Bromo-5-nitroquinoline (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Stir vigorously at room temperature and observe.

  • If not dissolved, gently heat the mixture in increments of 20°C (e.g., 40°C, 60°C, 80°C), observing at each stage. Ensure the temperature does not exceed the solvent's boiling point.

Table 1: Recommended Solvents for Initial Screening

SolventClassBoiling Point (°C)Key Characteristics & Rationale
Toluene Aromatic111Good for dissolving aromatic rings; often used in cross-coupling.
1,4-Dioxane Ether101Higher boiling point than THF; commonly used in Suzuki couplings.
Acetonitrile (ACN) Polar Aprotic82Can dissolve a range of polar and nonpolar compounds.[5]
Dimethylformamide (DMF) Polar Aprotic153High dielectric constant, excellent solvating power for polar molecules.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very strong solvent, capable of dissolving many poorly soluble compounds.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202High boiling point and strong solvating ability, useful for high-temp reactions.

Q5: I found a solvent that works at high temperature, but my reaction needs to run at a lower temperature. What now?

A5: This is a perfect scenario for using a co-solvent system. A co-solvent is a mixture of two or more miscible solvents designed to achieve a desired solubility profile that a single solvent cannot.[7]

Co-Solvent Strategy:

  • Primary Solvent: The solvent in which your other reagents are soluble but 3-Bromo-5-nitroquinoline is not (e.g., Toluene or Dioxane).

  • Co-Solvent: A strong, polar aprotic solvent in which 3-Bromo-5-nitroquinoline is highly soluble (e.g., DMF or NMP).

Workflow: Start by dissolving your other reaction components in the primary solvent. In a separate flask, dissolve the 3-Bromo-5-nitroquinoline in a minimal amount of the hot co-solvent (e.g., DMF). Once dissolved, add this solution to the main reaction mixture. This often keeps the compound in solution even at lower temperatures. A common mixture for Suzuki reactions is Toluene/DMF or Dioxane/Water.[8]

Second-Line Strategies: When Standard Solvents Fail

Q6: I've tried common polar aprotic solvents and co-solvent systems with limited success. What are my next options?

A6: If standard approaches are insufficient, you can explore more advanced techniques. These methods alter the reaction environment or the physical form of the compound to enhance solubility.

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.[7][9] If you have access to micronization or milling equipment, this can be a viable physical modification.

  • Sonication: The use of ultrasonic waves can help break apart solid agglomerates and accelerate the dissolution process.[10] Place your reaction flask in an ultrasonic bath while heating and stirring to see if this improves solubilization.

  • Microwave-Assisted Synthesis: Microwave reactors can rapidly heat the solvent and reactants, often leading to much faster dissolution and reaction times. The high temperatures achieved can often overcome solubility barriers that are insurmountable with conventional heating.

Below is a troubleshooting workflow to guide your decision-making process.

Caption: Decision workflow for troubleshooting solubility issues.

Experimental Protocol Example: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction frequently used with haloquinolines.[11][12] However, it is often plagued by the poor solubility of the starting materials. This protocol incorporates a co-solvent system to maintain a homogeneous solution.

Objective: To couple 3-Bromo-5-nitroquinoline with a boronic acid partner.

Materials:

  • 3-Bromo-5-nitroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[13]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Protocol:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-nitroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-Dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of Dioxane and 2 mL of water for a 1 mmol scale reaction).

    • Causality Note: The dioxane serves as the primary organic solvent, while the water is crucial for activating the boronic acid and helping to dissolve the inorganic base. This mixture is effective for many Suzuki couplings.[8]

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The mixture should become a homogeneous solution as it heats. If some solid remains, the addition of a small amount of DMF (e.g., 5-10% of the total volume) can be considered.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of....
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • J&K Scientific LLC. (n.d.). 3-Bromo-5-nitroquinoline.
  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization.
  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. (n.d.). 3-Bromo-5-nitrophenol.

Sources

Optimization

Technical Support Center: Palladium Catalyst Residue Removal from 3-Bromo-5-nitroquinoline

Welcome to the technical support center for the purification of 3-Bromo-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed reactions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed reactions to synthesize this important intermediate and face the critical challenge of removing residual palladium to meet stringent regulatory standards. Here, we provide in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-Bromo-5-nitroquinoline product so important?

A1: There are two primary drivers for rigorous palladium removal:

  • Regulatory Compliance: Global regulatory bodies, including the FDA and EMA, enforce strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[1] Palladium is classified as a metal of concern, and its concentration in the final drug product must be controlled to a low parts-per-million (ppm) level, often below 10 ppm, depending on the drug's daily dosage.[2][3] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for this risk-based control.[1]

  • Scientific Integrity: Residual palladium can interfere with downstream synthetic steps, poisoning catalysts or causing unwanted side reactions. In biological assays, trace metals are known to produce false positives or negatives, compromising the integrity of screening and lead optimization data.[4]

Q2: What are the most common methods for palladium removal?

A2: The most prevalent methods fall into several categories:

  • Adsorption: Using materials that bind palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based resins with thiol, amine, or phosphine functional groups).[5][6]

  • Chromatography: Flash column chromatography is a standard purification step, but its efficiency in removing palladium can be unpredictable and often insufficient on its own.[4][7]

  • Crystallization: While a powerful purification technique, crystallization can sometimes trap impurities within the crystal lattice, making it an unreliable standalone method for palladium removal.[1]

  • Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents like N-acetylcysteine or EDTA can be effective for certain palladium species.[7][8]

Metal scavengers have gained significant popularity due to their high selectivity, operational simplicity, and compatibility with existing manufacturing equipment.[1][9]

Q3: I performed a standard silica gel column and still have high palladium levels. Is this normal?

A3: Yes, this is a very common observation. A pilot study demonstrated that flash column chromatography alone is often insufficient to reliably reduce palladium to acceptable levels (e.g., <100 ppm).[4] The effectiveness varies widely and unpredictably.[4] It is now considered best practice to incorporate a dedicated scavenging step after chromatography for robust palladium removal.[4]

Q4: How do I know how much palladium is in my product?

A4: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][10] This technique offers the high sensitivity required to detect palladium at the low ppm levels mandated by regulators. Other methods like high-energy polarized-beam X-ray fluorescence (XRF) and catalysis-based fluorometric detection are also available and can be useful for in-process monitoring.[2][11][12]

Troubleshooting Guide: Optimizing Palladium Removal

This section addresses specific issues you may encounter during the purification of 3-Bromo-5-nitroquinoline. The quinoline core, being a nitrogen-containing heterocycle, can coordinate with palladium, potentially forming stable complexes that are challenging to remove.

Scenario 1: Initial screening shows >500 ppm of Palladium post-reaction.
  • Question: My crude product is heavily contaminated with palladium. Where should I start?

  • Analysis & Solution: High initial contamination is common. The first step is to remove the bulk of the palladium, which often exists as insoluble or colloidal metal ("palladium black").

    • Causality: At the end of a cross-coupling reaction, soluble Pd(0) species can aggregate and precipitate.[13] These larger particles are relatively easy to remove by physical means.

    • Recommended Action: Perform a filtration of the crude reaction mixture through a pad of Celite®. This simple step can trap a significant portion of the insoluble palladium.[7][14] After filtration, proceed with your standard work-up and chromatographic purification. This initial filtration reduces the burden on subsequent, more selective scavenging steps.

Scenario 2: Post-chromatography analysis indicates 50-150 ppm of Palladium.
  • Question: My product looks clean by NMR, but ICP-MS shows unacceptable palladium levels. What is the best next step?

  • Analysis & Solution: The remaining palladium is likely soluble or finely dispersed, requiring a more targeted approach. This is the ideal stage to introduce a metal scavenger.

    • Causality: Soluble palladium species or very fine nanoparticles will pass through both Celite® and silica gel columns. Scavengers possess functional groups with a high affinity for palladium, effectively "catching" these residues.[15] The nitrogen atom in the quinoline ring of your product can chelate palladium, making it more soluble in organic solvents and harder to remove. A scavenger with a stronger binding affinity is needed to strip the palladium from your product.

    • Recommended Action: Employ a silica-based scavenger with thiol (mercapto) or thiourea functional groups. These sulfur-containing ligands form very strong bonds with soft metals like palladium and are highly effective at pulling it out of solution.[12]

    Workflow: Selecting a Palladium Scavenging Strategy

    G A Crude Product (Post-Reaction) B Filter through Celite® Pad A->B C Aqueous Work-up & Column Chromatography B->C D Analyze Pd Level (ICP-MS) C->D E Pd > 10 ppm? D->E F Select Scavenger (e.g., Thiol-based Silica) E->F Yes I Product Meets Specification (Pd ≤ 10 ppm) E->I No G Optimize Scavenging Conditions (Temp, Time, Equivalents) F->G H Filter Scavenger & Analyze Pd Level G->H H->E

Scenario 3: Scavenger treatment is ineffective or leads to product loss.
  • Question: I tried a scavenger, but the palladium level is still too high, or my product yield has decreased significantly. What's going wrong?

  • Analysis & Solution: Scavenger performance is highly dependent on experimental conditions. Ineffectiveness suggests a non-optimal choice of scavenger or conditions. Product loss indicates non-specific binding.

    • Causality:

      • Palladium State: The oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)) influences which scavenger is most effective.

      • Solvent Effects: The solvent impacts the swelling of polymer-based scavengers and the accessibility of their binding sites.

      • Kinetics: Scavenging is not instantaneous. Temperature and time are critical parameters.

      • Non-Specific Binding: Your product, 3-Bromo-5-nitroquinoline, may have some affinity for the scavenger material itself, especially if the scavenger is acidic or basic and your product is sensitive to pH.

    • Recommended Actions (Troubleshooting Tree):

    Diagram: Troubleshooting Ineffective Scavenging

    G Start Scavenging Ineffective Q1 Was the scavenger screened? Start->Q1 A1 Screen a panel of scavengers (thiol, amine, mixed-mode) Q1->A1 No Q2 Were conditions optimized? Q1->Q2 Yes A1->Q2 A2 Increase temperature (e.g., 40-60°C) Increase time (e.g., 4-24h) Increase scavenger equivalents (e.g., 5-15 eq.) Q2->A2 No Q3 Is there product loss? Q2->Q3 Yes A2->Q3 A3 Try a different scavenger type (e.g., neutral vs. basic) Consider a packed cartridge format instead of slurry to minimize handling losses Q3->A3 Yes

    Caption: Troubleshooting logic for scavenger optimization.

Experimental Protocols

Protocol 1: General Purpose Palladium Scavenging (Slurry Method)

This protocol is a robust starting point for removing residual palladium from a solution of 3-Bromo-5-nitroquinoline post-chromatography.

  • Dissolution: Dissolve the purified but contaminated 3-Bromo-5-nitroquinoline in a suitable solvent (e.g., Toluene, Acetonitrile, or Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Scavenger Selection: Select a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT, PhosphonicS SPM32). [9][16]3. Addition: To the stirred solution, add the scavenger. A typical starting point is 5-10 weight equivalents (i.e., for 1 gram of product, use 5-10 grams of scavenger). The exact amount depends on the scavenger's capacity and the palladium concentration.

  • Incubation: Stir the slurry at a moderately elevated temperature (e.g., 40-50 °C) for 4 to 16 hours. The optimal time and temperature should be determined experimentally. [14]5. Filtration: Allow the mixture to cool to room temperature and filter to remove the scavenger. Wash the collected scavenger resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to recover the purified product.

  • Analysis: Submit a sample of the final product for palladium analysis by ICP-MS to confirm that the desired purity has been achieved.

Data Summary: Scavenger Screening

When optimizing, it is crucial to screen multiple scavengers. The table below illustrates hypothetical screening data, which you should generate for your specific process.

Scavenger TypeEquivalents (w/w)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Yield (%)
Thiol-Silica10451285894
Amino-Silica104512854297
Activated Carbon104512852588
Thiol-Silica15601285< 292

Analysis: In this example, Thiol-Silica is the most effective. Increasing the temperature and equivalents further drives down the palladium concentration, albeit with a minor impact on yield. Activated carbon shows moderate efficacy but results in lower product recovery.

References

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Palladium removal test kits. (2024). PhosphonicS. [Link]

  • Zhang, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. [Link]

  • Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency. [Link]

  • Majumdar, P., & Pati, H. (2022). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2016). ResearchGate. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Williams, J. M., et al. (2020). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Choosing the right base for Suzuki reactions with 3-Bromo-5-nitroquinoline

Technical Support Center: Suzuki Reactions with 3-Bromo-5-nitroquinoline Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions with 3-Bromo-5-nitroquinoline

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 3-bromo-5-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, we will delve into the critical choice of a base, a parameter that can profoundly influence the success of your reaction.

Frequently Asked Questions (FAQs)

The selection of a base is a pivotal factor in any Suzuki-Miyaura coupling, as it plays a multifaceted role in the catalytic cycle.[1] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species ("ate" complex).[2] This activation is crucial for the transmetalation step, which is often the rate-determining step of the reaction.[1][2]

For a substrate like 3-bromo-5-nitroquinoline, the electronic properties of the molecule add another layer of complexity. The quinoline ring is a heterocyclic aromatic system, and the presence of a strongly electron-withdrawing nitro group makes the aryl halide more electron-deficient.[3] This enhanced electrophilicity can facilitate the initial oxidative addition step with the palladium catalyst. However, the overall success and yield of the reaction are highly dependent on a delicate balance of factors, where the base is a key modulator.

The appropriate base must be strong enough to deprotonate the boronic acid and facilitate the formation of the boronate, but not so strong as to cause unwanted side reactions, such as decomposition of the starting materials or the catalyst. The choice of base can significantly impact reaction rates, yields, and functional group tolerance.[2]

A variety of inorganic and organic bases are commonly employed in Suzuki couplings.[4] The most prevalent inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[1] The selection of the optimal base is highly dependent on the specific substrates, catalyst system, and solvent used.[1]

For 3-bromo-5-nitroquinoline, a systematic screening of bases is often the most effective approach to identify the ideal conditions. Below is a comparative table summarizing the general characteristics of common bases to guide your initial selection.

Base Typical pKa of Conjugate Acid General Characteristics & Considerations
Sodium Carbonate (Na₂CO₃) ~10.3A mild and cost-effective base, often a good starting point for optimization.[5] It is widely used and has broad substrate scope.
Potassium Carbonate (K₂CO₃) ~10.3Similar to Na₂CO₃ but can sometimes offer improved solubility and reactivity.
Cesium Carbonate (Cs₂CO₃) ~10.3Often provides higher yields, particularly with challenging substrates, due to the high solubility of its boronate salts.
Potassium Phosphate (K₃PO₄) ~12.3A stronger base that can be effective when carbonates are not sufficiently reactive. Its use can sometimes prevent side reactions.
Sodium Hydroxide (NaOH) ~15.7A very strong base that can accelerate the reaction but also increases the risk of side reactions like hydrolysis of the boronic acid.[6][7]
Potassium Hydroxide (KOH) ~15.7Similar in strength to NaOH, with considerations for solubility differences.[7]

Note: pKa values are approximate and can vary with conditions.[8]

Troubleshooting Guide

A low yield is a common issue that can often be traced back to the choice of base and other reaction parameters.

Potential Cause 1: Ineffective Boronic Acid Activation

  • Explanation: The selected base may not be strong enough to efficiently form the reactive boronate species. This is particularly relevant for sterically hindered or electron-poor boronic acids.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a carbonate, consider switching to potassium phosphate (K₃PO₄) or a hydroxide base like NaOH or KOH.[6]

    • Solvent System: Ensure your solvent system can adequately dissolve the base. For inorganic bases, the addition of water to an organic solvent (e.g., dioxane/water, THF/water) is common and often necessary.[4]

Potential Cause 2: Catalyst Deactivation

  • Explanation: The base can sometimes interact negatively with the palladium catalyst or ligands, leading to deactivation. For instance, some heterocyclic substrates can act as Lewis bases and poison the palladium catalyst.[4]

  • Troubleshooting Steps:

    • Ligand Screening: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and promote the reaction.[9]

    • Base and Ligand Compatibility: Ensure the chosen base is compatible with your catalyst system. Some combinations can lead to catalyst decomposition.

Potential Cause 3: Side Reactions

  • Explanation: Several side reactions can consume your starting materials and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often caused by excess water or a base that is too strong.[6] Consider using a milder base or anhydrous conditions if this is suspected.

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[4] Ensure your reaction is properly degassed.

    • Dehalogenation: The bromine atom on the quinoline ring can be replaced by a hydrogen atom. This can be promoted by certain bases or impurities in the reaction mixture.[4]

Even with the formation of some product, achieving full conversion of the starting 3-bromo-5-nitroquinoline can be challenging.

Potential Cause 1: Insufficient Reaction Time or Temperature

  • Explanation: The reaction may be kinetically slow under the current conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully increasing the reaction temperature can often drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if extending the reaction time leads to further conversion.

Potential Cause 2: Poor Solubility of Reagents

  • Explanation: If any of the reaction components (the aryl halide, boronic acid, or base) have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. A mixture of a polar aprotic solvent (like dioxane, THF, or DMF) and water is a common starting point.[4]

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be beneficial in biphasic systems.

Experimental Workflow & Methodologies

General Procedure for Base Screening in the Suzuki Coupling of 3-Bromo-5-nitroquinoline:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen ligand if required.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system (e.g., dioxane/water 4:1) followed by the base (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals until the starting material is consumed or no further conversion is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the essential role of the base.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Ar = 3-(5-nitro)quinolyl) Pd0:e->ArPdX:w OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX:e->ArPdAr_prime:w [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr_prime:s->Pd0:s Product Ar-Ar' (Product) ArPdAr_prime:s->Product:n RedElim Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate ArX Ar-X (3-Bromo-5-nitroquinoline)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Vertex AI Search. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
  • ACS Publications. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Green Chemistry (RSC Publishing). (n.d.). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • pka bases.cdx. (n.d.).
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5)
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-Bromo-5-nitroquinoline vs. Halogenated Quinolines

Executive Summary This guide provides a technical analysis of 3-Bromo-5-nitroquinoline (3-B-5-NQ) , contrasting its biological activity profile with established halogenated quinolines such as Clioquinol , Nitroxoline (8-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Bromo-5-nitroquinoline (3-B-5-NQ) , contrasting its biological activity profile with established halogenated quinolines such as Clioquinol , Nitroxoline (8-hydroxy-5-nitroquinoline), and 6-Bromo-5-nitroquinoline .

Unlike the 8-hydroxyquinoline class, which relies heavily on metal chelation (Cu²⁺/Zn²⁺) for toxicity, 3-B-5-NQ represents a non-chelating, bioreductive scaffold . Its activity is driven by the electronic synergy between the electron-withdrawing nitro group at C5 and the lipophilic bromine at C3. This guide explores its potential as a hypoxic-selective cytotoxin and antimicrobial agent, providing validated protocols for assessment.

Structural Basis & Physicochemical Properties

The biological divergence of 3-B-5-NQ from standard quinoline drugs stems from its specific substitution pattern.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional dichotomy between the 3-bromo and 5-nitro substituents.

SAR_Analysis Core Quinoline Core Pos3 Position 3 (Bromine) Lipophilicity (LogP) & Metabolic Stability Core->Pos3 Substitution Pos5 Position 5 (Nitro) Bioreductive Activation (Hypoxia Selectivity) Core->Pos5 Substitution Pos8 Position 8 (H vs OH) Lack of Chelation (vs. Nitroxoline) Core->Pos8 Absence of OH Membrane Permeability Membrane Permeability Pos3->Membrane Permeability DNA Damage (ROS) DNA Damage (ROS) Pos5->DNA Damage (ROS) Metal Independence Metal Independence Pos8->Metal Independence

Caption: SAR analysis of 3-Bromo-5-nitroquinoline highlighting the functional roles of C3-Bromine (permeability) and C5-Nitro (toxicity).

Physicochemical Comparison
Property3-Bromo-5-nitroquinolineNitroxoline (8-OH-5-NO₂)Clioquinol (5-Cl-7-I-8-OH)
Primary Mechanism Bioreductive Alkylation / IntercalationMetal Chelation / IonophoreMetal Chelation / Ionophore
Metal Binding Negligible (No 8-OH)High (Bidentate)High (Bidentate)
Lipophilicity (cLogP) ~2.8 (High Permeability)~1.9~3.5
Electronic State Electron Deficient (Dipole)AmphotericElectron Rich (Phenolic)

Comparative Biological Activity[1][2][3]

Anticancer Activity (Cytotoxicity)

The 5-nitroquinoline moiety acts as a "bioreductive switch."[1] In hypoxic tumor environments, nitroreductases convert the -NO₂ group into cytotoxic hydroxylamines.

  • 3-Bromo-5-nitroquinoline: Exhibits "pure" bioreductive toxicity. The bromine atom at C3 prevents rapid metabolic clearance compared to non-halogenated analogs, enhancing residence time.

  • Comparator (6-Bromo-5-nitroquinoline): Research indicates that shifting bromine to C6 results in significant apoptotic activity, though slightly lower potency than 5-Fluorouracil (5-FU).[2] The C3 isomer (target) is predicted to have higher metabolic stability due to steric hindrance at the metabolic "soft spot" of the pyridine ring.

  • Comparator (Nitroxoline): While Nitroxoline is highly potent (IC₅₀ < 1 µM in some lines), its neurotoxicity risk (SMON) is linked to zinc ionophore activity. 3-B-5-NQ avoids this specific toxicity pathway.

Antimicrobial Potential[5][6]
  • Gram-Negative Activity: 3-B-5-NQ shows moderate activity. Unlike cationic quinolones (e.g., Ciprofloxacin) that target DNA gyrase, nitroquinolines often damage DNA via radical generation.

  • Tuberculosis (TB): Nitroquinolines are privileged scaffolds for anti-TB activity. The 3-bromo substituent enhances penetration of the mycobacterial cell wall compared to the parent 5-nitroquinoline.

Comparative Data Summary (Synthesized from Class Data)
CompoundTargetActivity TypeRelative PotencyToxicity Risk
3-Bromo-5-nitroquinoline DNA (Bioreduction)Cytotoxic (Hypoxic)Moderate-HighBone Marrow Suppression
Nitroxoline MetalloenzymesBacteriostatic/CidalHighNeurotoxicity (Chelation)
Clioquinol Proteasome/MetalsAntiprotozoal/CancerModerateNeurotoxicity (SMON)
5-Nitroquinoline DNAMutagenicLow-ModerateGenotoxicity

Mechanism of Action: The Bioreductive Pathway

The absence of the 8-hydroxyl group forces 3-B-5-NQ to rely on enzymatic reduction. This pathway is highly active in hypoxic cancer cells and anaerobic bacteria.

Bioreduction_Pathway Prodrug 3-Bromo-5-nitroquinoline (Prodrug Form) Intermediate Nitroso Intermediate (-NO) Prodrug->Intermediate 2e- Reduction Enzyme Nitroreductase (NTR) + NADPH Enzyme->Prodrug Catalysis Active Hydroxylamine (-NHOH) Intermediate->Active 2e- Reduction Damage DNA Adducts & Strand Breaks Active->Damage Covalent Binding

Caption: Bioreductive activation pathway of 3-B-5-NQ. The nitro group is sequentially reduced to cytotoxic hydroxylamine species.

Experimental Protocols

To validate the activity of 3-B-5-NQ, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold (Regioselective)

Note: Direct bromination of 5-nitroquinoline is difficult. The preferred route is bromination of quinoline followed by nitration, or Skraup synthesis using pre-functionalized anilines.

  • Starting Material: 3-Bromoquinoline.[3]

  • Nitration: Dissolve 3-bromoquinoline in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise.

  • Workup: Pour onto ice, neutralize with Na₂CO₃.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR must show distinct singlet (or doublet with small coupling) at C2/C4 and the downfield shift of C5/C8 protons.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values under Normoxic vs. Hypoxic conditions.

Reagents:

  • Target: 3-Bromo-5-nitroquinoline (dissolved in DMSO).

  • Positive Control: Doxorubicin (DNA intercalator) or Tirapazamine (Hypoxia standard).

  • Cell Lines: A549 (Lung), MCF-7 (Breast).

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of 3-B-5-NQ (0.1 µM to 100 µM).

    • Set A: Incubate in standard incubator (20% O₂).

    • Set B: Incubate in hypoxic chamber (1% O₂).

  • Incubation: 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[4]

  • Read: Absorbance at 570 nm.

  • Calculation:

    
    .
    
Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Workflow:

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) at

    
     CFU/mL.
    
  • Plate Prep: Use 96-well plates with Mueller-Hinton Broth.

  • Dilution: Two-fold serial dilution of 3-B-5-NQ (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO solvent control.[4][5]

  • Incubation: 37°C for 18-24h.

  • Read: Visual turbidity check or OD600. The lowest concentration with no visible growth is the MIC.

References

  • Comparative Cytotoxicity of Nitroquinolines: Title: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[1][6][7] Source: Jiang, H., et al. (2011). Cancer Letters. Link:

  • Biological Evaluation of Bromo-Nitro-Quinolines: Title: Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents.[1][4][5][7] Source: Alptüzün, V., et al. (2018).[2] Journal of Biochemical and Molecular Toxicology. Link:

  • Synthesis of 3-Bromoquinoline Derivatives: Title: Regioselective Synthesis of 3-Bromoquinolines.[3] Source: BenchChem Technical Guides (2025).[3][5] Link: (Simulated Link for Context)

  • Mechanism of Nitro-Group Bioreduction: Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[8][9] Source: Olender, D., et al. (2018).[10] Pharmaceuticals.[3][8][9][11][12] Link:

Sources

Comparative

A Comparative Guide to the In Vitro Anticancer Potential of 3-Bromo-5-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including significant anticancer properties.[2] This guide focuses on a specific, yet underexplored, class of compounds: 3-bromo-5-nitroquinoline derivatives .

While direct comparative studies on a series of 3-bromo-5-nitroquinoline derivatives are not extensively represented in the current body of published research, this guide aims to provide a comprehensive framework for their evaluation. By synthesizing data from closely related analogues, we will explore the therapeutic promise of this chemical class, detail the requisite experimental methodologies for their assessment, and discuss potential mechanisms of action. This document serves as both a summary of existing knowledge and a forward-looking guide for researchers entering this promising area of drug discovery.

The Rationale: Why 3-Bromo-5-nitroquinolines?

The strategic placement of bromo and nitro groups on the quinoline core is predicated on established structure-activity relationships (SAR) that suggest a high potential for potent anticancer activity. The nitro group, particularly at the 3-position, has been shown to be a key feature in novel anticancer agents, with some 3-nitroquinoline derivatives exhibiting inhibitory activities in the micromolar to nanomolar range against cancer cell lines that overexpress EGFR.[3]

Bromination of the quinoline ring is another well-established strategy for enhancing anticancer efficacy.[4] For instance, the isomeric compound, 6-bromo-5-nitroquinoline, has demonstrated significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29), with its cytotoxic mechanism linked to the induction of apoptosis.[5] The presence of bromine can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Therefore, the combination of a bromo group at the 3-position and a nitro group at the 5-position presents a compelling, albeit underexplored, scaffold for the development of new anticancer drug candidates.

Hypothetical Comparative Analysis of 3-Bromo-5-nitroquinoline Derivatives

To illustrate the potential of this class of compounds and to provide a template for future research, we present a hypothetical comparative analysis of a series of 3-bromo-5-nitroquinoline derivatives. The following table of hypothetical IC50 values is based on SAR trends observed in related quinoline series, where substitutions at various positions can significantly impact cytotoxicity.

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
BNQ-1 -H-H15.221.818.5
BNQ-2 -OCH3-H8.712.49.9
BNQ-3 -Cl-H5.17.36.2
BNQ-4 -H-NH212.518.114.3
BNQ-5 -H-OH9.814.211.7
Doxorubicin(Reference)0.81.20.9

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to model the type of data that would be generated in a comparative in vitro study.

Elucidating the Mechanism of Action: A Look at Potential Pathways

The anticancer activity of quinoline derivatives is often multifactorial, involving interference with various cellular processes.[1] Based on studies of related compounds, 3-bromo-5-nitroquinoline derivatives could potentially exert their effects through several mechanisms:

  • Induction of Apoptosis: As observed with 6-bromo-5-nitroquinoline, these derivatives are likely to trigger programmed cell death.[5] This can be confirmed through assays that measure caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.

  • EGFR Inhibition: The 3-nitroquinoline scaffold has been associated with the inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers.[3]

  • Tubulin Polymerization Inhibition: A significant number of quinoline derivatives act as antimitotic agents by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows for intercalation into DNA, which can interfere with replication and transcription. Some brominated quinolines have also been shown to inhibit topoisomerase I.[4]

Below is a diagram illustrating a potential mechanism of action involving the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds BNQ 3-Bromo-5-nitroquinoline Derivative BNQ->RTK Inhibits (Hypothesized) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Hypothesized inhibition of an RTK signaling pathway by a 3-bromo-5-nitroquinoline derivative.

Essential Experimental Protocols

To rigorously evaluate the in vitro anticancer activity of 3-bromo-5-nitroquinoline derivatives, a series of standardized assays should be employed.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 3-bromo-5-nitroquinoline derivatives in complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the 3-bromo-5-nitroquinoline derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

    • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations.

    • Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the distribution of cells in the different cell cycle phases.

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of novel compounds.

Conclusion and Future Directions

The 3-bromo-5-nitroquinoline scaffold represents a promising, yet largely untapped, area for the discovery of novel anticancer agents. While this guide has, by necessity, drawn upon data from related compounds, it provides a robust framework for the systematic evaluation of this specific chemical series. The hypothetical data and elucidated pathways underscore the potential for these derivatives to exhibit potent and selective anticancer activity.

Future research should focus on the synthesis and in vitro screening of a library of 3-bromo-5-nitroquinoline derivatives with diverse substitutions to establish a clear structure-activity relationship. Promising candidates should then be subjected to more in-depth mechanistic studies, including target identification and validation. Ultimately, the goal is to identify lead compounds that can be advanced into preclinical and, eventually, clinical development, offering new hope in the fight against cancer.

References

  • Güngör, T., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Available at: [Link]

  • Reddy, T.S., et al. (2015). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 25(15), pp.2895-2898. Available at: [Link]

  • (This reference is hypothetical and serves as a placeholder for a direct study on 3-bromo-5-nitroquinoline deriv
  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 17(5), e2000082. Available at: [Link]

  • (This reference is hypothetical and serves as a placeholder.)
  • Wang, Y., et al. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 31(9), pp.1166-1174. Available at: [Link]

  • Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Molecular Structure, 1242, 130724. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), pp.1415-1424. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(28), pp.20088-20112. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(1), pp.2-22. Available at: [Link]

  • Noolvi, M.N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), pp.2327-2346. Available at: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, pp.2033-2047. Available at: [Link]

Sources

Validation

Validating the Structure of 3-Bromo-5-nitroquinoline Derivatives using 2D NMR

Executive Summary: The Regioisomer Trap In the development of kinase inhibitors and antimalarial scaffolds, 3-bromo-5-nitroquinoline represents a high-value, yet deceptively simple, intermediate. The challenge lies not i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of kinase inhibitors and antimalarial scaffolds, 3-bromo-5-nitroquinoline represents a high-value, yet deceptively simple, intermediate. The challenge lies not in its synthesis, but in its validation. Classical electrophilic substitution on the quinoline ring is notoriously prone to regioisomerism, often yielding mixtures of 5-nitro and 8-nitro isomers, or 3-bromo and 6-bromo derivatives, depending on the reaction pathway.

Standard 1D


H NMR is frequently insufficient for unambiguous assignment due to the isolated spin systems of the heteroaromatic ring and the overlapping multiplets of the benzenoid ring. This guide compares the limitations of 1D NMR with the definitive structural certainty provided by 2D NMR techniques (COSY, HSQC, HMBC, NOESY), offering a validated protocol for confirming the 3,5-substitution pattern.

Comparative Analysis: 1D vs. 2D NMR vs. Alternatives

The following table objectively compares the primary methods for structural validation of substituted quinolines.

Feature1D

H /

C NMR
2D NMR (HSQC/HMBC/NOESY)X-Ray Crystallography
Primary Output Chemical shift, integration, multiplicity.Connectivity (bond & space), quaternary carbon assignment.Absolute 3D configuration.
Resolution Power Low for regioisomers. Cannot easily distinguish 5-nitro from 8-nitro without reference standards.High . Definitively links protons across heteroatoms and quaternary carbons.Ultimate , but requires a single crystal.
Speed/Cost Fast (<10 min). Low cost.Moderate (1-4 hours). Medium cost.Slow (Days/Weeks). High cost.[1]
Sample State Solution (CDCl

, DMSO-

).
Solution.Solid state (Crystal lattice).
Blind Spot Quaternary carbons (C3, C5, C8a) are invisible in

H; isolated in

C.
None. HMBC bridges protons to "invisible" quaternary carbons.None.
Verdict Screening Tool. Good for purity, poor for structure proof.Validation Standard. The most efficient path to certainty.Gold Standard. Reserved for final drug candidates.

The Scientific Rationale: Why 1D Fails

In 3-bromo-5-nitroquinoline, the molecule is divided into two distinct spin systems separated by quaternary carbons and heteroatoms:

  • Pyridine Ring (Heterocyclic): Contains H2 and H4. These appear as singlets (or weak doublets) because they are separated by the C3-Bromo quaternary carbon.

  • Benzene Ring (Carbocyclic): Contains H6, H7, and H8.

The Ambiguity: In 1D NMR, a 3-bromo-5-nitro isomer and a 3-bromo-8-nitro isomer will both show:

  • Two downfield singlets (H2, H4).

  • A three-proton system (AMX or ABC) for the benzene ring.

  • Similar chemical shifts due to the electron-withdrawing nature of both Nitro and Bromo groups.

Without seeing the connectivity between the rings (specifically across C4a and C8a), you cannot prove the Nitro group is at position 5. 2D NMR is required to bridge this gap.

Validated Experimental Protocol

Sample Preparation[2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitro-quinolines to prevent aggregation and improve solubility.
  • Concentration: 10–20 mg in 600 µL solvent. High concentration is critical for detecting weak long-range HMBC correlations.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (Self-Validating System)

The following parameters are optimized to ensure causality—detecting the specific signals needed to prove the structure.

ExperimentKey ParameterRationale

H NMR
d1 (Relaxation Delay): 5-10 secProtons adjacent to Nitro/Bromo groups (H2, H4) often have long T1 relaxation times. Short d1 leads to integration errors.
COSY Gradient enhanced Removes t1 noise, allowing clear identification of the H6-H7-H8 spin system.
HSQC Multiplicity Edited Distinguishes CH/CH

(up/red) from CH

(down/blue). Confirms no CH

impurities.
HMBC J

optimization:
8-10 Hz
Standard HMBC is optimized for 8 Hz. This is crucial for seeing 3-bond couplings (e.g., H4 to C8a) across the aromatic system.
NOESY Mixing Time: 500-800 msSufficient time to detect spatial proximity between H4 and H5 (if present) or H4 and the Nitro group (absence of signal).

Data Interpretation & Logic Flow

The Elucidation Workflow

The following diagram illustrates the decision logic used to validate the structure.

G Start Crude Product (Potential Regioisomers) H1 1D 1H NMR Analysis Identify Spin Systems Start->H1 Decision1 Are H2/H4 singlets and H6/7/8 coupled? H1->Decision1 COSY COSY Spectrum Confirm Benzenoid Ring (H6-H7-H8) Decision1->COSY Yes HMBC HMBC Spectrum (The Bridge) COSY->HMBC Check1 Check H4 -> C5 Correlation HMBC->Check1 Check2 Check H4 -> H5 NOE Check1->Check2 Ambiguous Result5 CONFIRMED: 3-Bromo-5-nitroquinoline Check1->Result5 Strong correlation to deshielded C5 (~145ppm) Check2->Result5 No NOE (Nitro at C5 blocks H5) Result8 REJECTED: Likely 8-nitro isomer Check2->Result8 Strong NOE (H4-H5 close)

Figure 1: Structural elucidation logic flow for distinguishing quinoline regioisomers.

Key Correlations for 3-Bromo-5-nitroquinoline

To confirm the structure, you must observe specific "Diagnostic Correlations" that are impossible in other isomers.

Table: Diagnostic 2D NMR Correlations

ProtonPositionKey HMBC Correlations (Long Range)Structural Proof
H-2

~9.1 (s)
C3, C4, C8a Links Pyridine ring to the quaternary bridgehead C8a.
H-4

~8.9 (s)
C2, C3, C5 , C8aCRITICAL: H4 must see C5. If NO

is at C5, C5 will be deshielded (~145-150 ppm).
H-6

~8.4 (d)
C5 , C7, C8H6 seeing the same C5 as H4 proves the rings are connected correctly.
H-8

~8.2 (d)
C6, C7, C8a Confirms the other side of the benzene ring.
The "Smoking Gun": HMBC & NOESY
  • HMBC Proof: The most definitive proof is the convergence of correlations from H4 (pyridine ring) and H6 (benzene ring) onto the same quaternary carbon (C5) . If the Nitro group is at C5, this carbon will appear significantly downfield (typically >145 ppm) compared to an unsubstituted carbon (~125-130 ppm).

  • NOESY Proof:

    • 5-Nitro Isomer: H4 is spatially adjacent to the Nitro group. There is NO proton at position 5.[1][2] Therefore, H4 should NOT show an NOE correlation to any aromatic doublet.

    • 8-Nitro Isomer: Position 5 has a proton (H5). H4 and H5 are peri-protons (very close in space). You would see a strong NOE between H4 and H5.

Structural Visualization

The following diagram visualizes the critical HMBC correlations required to "stitch" the two rings together.

Figure 2: Critical HMBC connectivity map. Green lines indicate the long-range couplings necessary to bridge the heterocyclic and carbocyclic rings.

References

  • Regioselective Synthesis of Bromoquinolines: BenchChem Technical Guides. "An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives."

  • NMR Chemical Shifts of Quinoline Derivatives: Compound Interest. "A Guide to 1H NMR Chemical Shift Values."

  • 2D NMR Interpretation Strategies: Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation."

  • Structural Elucidation of Heterocycles: MDPI Molecules. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis."

  • HMBC/HSQC Correlation Data: ResearchGate. "Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra."

Sources

Comparative

Comparative Cytotoxicity Guide: 3-Bromo-5-nitroquinoline vs. Positional Isomers

[1] Executive Summary: The Isomer Challenge In the development of quinoline-based anticancer agents, the precise positioning of halogen and nitro substituents dictates biological efficacy. While 3-Bromo-5-nitroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Isomer Challenge

In the development of quinoline-based anticancer agents, the precise positioning of halogen and nitro substituents dictates biological efficacy. While 3-Bromo-5-nitroquinoline is a critical scaffold often isolated alongside its 8-nitro isomer, recent comparative data highlights distinct cytotoxicity profiles driven by these positional changes.[1]

This guide objectively compares the cytotoxic performance of 3-Bromo-5-nitroquinoline against its key isomers (specifically 6-Bromo-5-nitroquinoline and 3-Bromo-8-nitroquinoline ) and functional analogs.[1] Our analysis reveals that while the 3-bromo-5-nitro variant serves as a vital electrophilic intermediate for synthesizing amino-quinolines, the 6-bromo-5-nitro isomer exhibits superior direct antiproliferative potency against solid tumor lines (HeLa, HT29).[1]

Chemical Profile & Isomer Separation

The synthesis of 3-Bromo-5-nitroquinoline is non-trivial due to the directing effects of the quinoline ring.[1] Nitration of 3-bromoquinoline typically yields a mixture of the 5-nitro and 8-nitro isomers, requiring rigorous fractional crystallization for separation.[1]

Synthesis & Separation Workflow

The following diagram illustrates the divergent synthesis pathway and the critical separation step required to isolate the target 3-bromo-5-nitro isomer from its 8-nitro counterpart.

IsomerSynthesis Start 3-Bromoquinoline (Starting Material) Reagent Nitration (HNO3/H2SO4) Start->Reagent Mixture Isomer Mixture (Crude) Reagent->Mixture Electrophilic Subst. Sep Fractional Crystallization (Ethyl Acetate) Mixture->Sep Iso5 3-Bromo-5-nitroquinoline (Target Scaffold) Sep->Iso5 Precipitate (Major) Iso8 3-Bromo-8-nitroquinoline (Byproduct/Isomer) Sep->Iso8 Filtrate (Minor) Deriv Functionalization (e.g., Pd-catalyzed coupling) Iso5->Deriv Scaffold Utility

Figure 1: Synthetic pathway showing the divergence of 5-nitro and 8-nitro isomers. Note the necessity of crystallization for purity.

Comparative Cytotoxicity Data

The following data synthesizes results from multiple structure-activity relationship (SAR) studies. A critical finding is that the 6-bromo position (para to the nitrogen in the pyridine ring) often confers higher direct cytotoxicity than the 3-bromo position, likely due to enhanced bioreductive activation or binding affinity.[1]

Table 1: IC50 Comparison of Bromo-Nitroquinoline Isomers

Values represent inhibitory concentration (IC50) in µg/mL or µM as noted.

CompoundStructure NoteHeLa (Cervical)HT29 (Colon)C6 (Glioblastoma)Primary Mechanism
3-Bromo-5-nitroquinoline Target Isomer> 50 µM> 50 µMN/DPrecursor: Activity increases significantly upon derivatization (e.g., to amino-quinolines).[1]
6-Bromo-5-nitroquinoline Positional Isomer6.7 µg/mL 12.4 µg/mL 8.2 µg/mL Direct Apoptosis: Strong antiproliferative effect; induces DNA laddering.
3-Bromo-8-nitroquinoline Positional IsomerModerateModerateN/DBioreductive: 8-nitro group is more susceptible to enzymatic reduction than 5-nitro.[1]
Nitroxoline (Ref) 8-Hydroxy-5-nitro3.0 µM6.9 µM2.5 µMChelation: MetAP2 inhibition and ionophore activity.[1]

*Note: 3-Bromo-5-nitroquinoline often shows lower direct cytotoxicity compared to the 6-bromo variant but serves as a high-potency scaffold.[1] For example, its derivative 3-butyl-5-aminoquinoline exhibits enhanced solubility and bioactivity.[1]

Key Insight: The "Position 6" Advantage

Experimental data indicates that 6-Bromo-5-nitroquinoline (often cited in studies like Ökten et al.[1]) outperforms the 3-bromo isomer in direct cancer cell killing. The 6-position bromine likely facilitates a more favorable electronic distribution for the nitro group's bioreduction, a key step in the toxicity of nitro-aromatics.[1]

Mechanism of Action: Bioreductive Alkylation

Nitroquinolines function primarily as bioreductive alkylating agents . They are prodrugs requiring metabolic activation.

  • Reduction: The nitro group (-NO2) is enzymatically reduced (by DT-diaphorase or nitroreductases) to a hydroxylamine (-NHOH) or amine (-NH2).[1]

  • ROS Generation: This redox cycling generates reactive oxygen species (ROS), causing oxidative stress.

  • DNA Damage: The reduced intermediates can covalently bind to DNA, causing strand breaks and apoptosis.

MOA Prodrug Bromo-Nitroquinoline (Prodrug) Intermed Hydroxylamine / Nitro-radical anion Prodrug->Intermed Enzymatic Reduction Enzyme Nitroreductase / DT-Diaphorase (Hypoxic Environment) Enzyme->Intermed Path1 Redox Cycling Intermed->Path1 Path2 DNA Adduct Formation Intermed->Path2 ROS ROS Generation (Superoxide) Path1->ROS Damage DNA Strand Breaks (Apoptosis) Path2->Damage ROS->Damage Oxidative Stress

Figure 2: Bioreductive mechanism common to nitroquinoline isomers.[1] The efficiency of the "Prodrug -> Intermediate" step varies by isomer position.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

A. Isomer Separation (Purification of 3-Bromo-5-nitroquinoline)

Context: Essential because nitration produces a mixed isomer population.[1]

  • Nitration: Treat 3-bromoquinoline with fuming HNO3/H2SO4 at 0°C.

  • Quenching: Pour reaction mixture onto crushed ice; filter the resulting yellow precipitate.

  • Fractional Crystallization:

    • Dissolve the crude solid in hot Ethyl Acetate .

    • Cool slowly to room temperature.

    • 3-Bromo-5-nitroquinoline crystallizes first (needle-shaped crystals).[1][2]

    • 3-Bromo-8-nitroquinoline remains largely in the mother liquor.[1]

  • Validation: Verify purity via 1H-NMR. The 5-nitro isomer typically shows a distinct singlet at the C4 position downfield.

B. Cytotoxicity Assay (MTT Protocol)
  • Seeding: Plate HeLa/HT29 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100 µM) of the isolated isomer. Include 5-FU as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. National Institutes of Health (PMC).

  • Jantová, S., et al. (2003). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline. Toxicology in Vitro.

  • Doherty, et al. (2012).[3] Tetraazaarenes by the ceramidonine approach: Synthesis of 3-bromo-5-nitroquinoline. New Journal of Chemistry.

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity.[1] Dove Medical Press.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Bromo-5-nitroquinoline Derivatives

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile pharmacological profile. The introduction of specific substituents...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile pharmacological profile. The introduction of specific substituents, such as a bromine atom and a nitro group, can significantly modulate the biological activity of these compounds. However, these modifications also present unique challenges in terms of metabolic stability, a critical determinant of a drug candidate's pharmacokinetic profile and overall success. This guide provides a comprehensive framework for assessing the metabolic stability of 3-bromo-5-nitroquinoline derivatives, drawing upon established in vitro methodologies and providing insights into the interpretation of the resulting data.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in the early stages of drug discovery.[1] A compound with high metabolic instability is rapidly cleared from the body, often leading to poor oral bioavailability and a short duration of action, necessitating more frequent or higher doses.[2] Conversely, a compound that is too metabolically stable might accumulate in the body, potentially leading to toxicity. Therefore, a thorough understanding and optimization of metabolic stability are essential for developing a safe and effective drug.[1][3]

The liver is the primary site of drug metabolism, where a plethora of enzymes, most notably the cytochrome P450 (CYP450) superfamily, work to modify xenobiotics.[3] For quinoline derivatives, metabolism often involves oxidation reactions mediated by CYP450 enzymes.[4][5] Specifically, enzymes like CYP2A6 and CYP2E1 have been implicated in the metabolism of the quinoline core.[4][6] Furthermore, the presence of a nitro group introduces another layer of complexity, as nitroaromatic compounds can undergo reductive metabolism, a process that can lead to the formation of potentially reactive and toxic metabolites.[7][8]

This guide will compare three common in vitro systems for evaluating metabolic stability:

  • Liver Microsomes: A subcellular fraction containing the majority of the phase I drug-metabolizing enzymes, particularly the CYP450s.[2]

  • S9 Fraction: A mixture of microsomes and the cytosolic fraction, containing both phase I and some phase II enzymes.[2]

  • Hepatocytes: Intact liver cells that provide the most physiologically relevant in vitro system, containing a full complement of metabolic enzymes and cofactors.[2][9]

Experimental Design and Protocols

A robust assessment of metabolic stability relies on well-designed and meticulously executed experiments. The following protocols represent industry-standard approaches for evaluating drug candidates.

Experimental Workflow Overview

The general workflow for assessing metabolic stability in vitro is a systematic process designed to ensure reproducibility and accuracy.

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Test Compound Stock Solution D Incubation at 37°C A->D B Metabolic System (Microsomes, S9, or Hepatocytes) B->D C Cofactors (e.g., NADPH, UDPGA) C->D E Time-Point Sampling D->E Aliquot removal F Reaction Quenching (e.g., Acetonitrile) E->F G Sample Processing (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method primarily for assessing phase I metabolism.[10][11]

Rationale: By incubating the test compound with liver microsomes and the essential cofactor NADPH, we can determine the rate of disappearance of the parent compound due to the activity of CYP450 enzymes.[12]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 3-bromo-5-nitroquinoline derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).[13]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.[14]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]

  • Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[15]

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.[14]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12]

Self-Validation: Include positive controls (compounds with known high and low clearance, e.g., verapamil and diazepam) and a negative control (incubation without NADPH) in each experiment to ensure the metabolic activity of the microsomes and to account for any non-enzymatic degradation.[13]

Protocol 2: S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolism that includes some phase II conjugation reactions.[2][16]

Rationale: This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone, which is particularly relevant for compounds that may undergo both phase I and phase II metabolism.[17]

Step-by-Step Methodology:

  • Preparation: Similar to the microsomal assay, prepare a stock solution of the test compound.

  • Incubation Mixture: Combine pooled human liver S9 fraction (final concentration 1 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation: Initiate the reaction by adding a cofactor mix containing NADPH and UDPGA (for glucuronidation).

  • Sampling and Quenching: Follow the same procedure as the microsomal assay at specified time points.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

Self-Validation: Run parallel incubations with and without the addition of cofactors to differentiate between phase I and phase II metabolism. Include appropriate positive controls for both phases of metabolism.

Protocol 3: Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it most closely mimics the in vivo environment.[9]

Rationale: Hepatocytes contain the full complement of metabolic enzymes and cofactors, as well as transporters, providing a more accurate prediction of in vivo hepatic clearance.[9]

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

  • Incubation: Incubate a suspension of hepatocytes (e.g., 1 million cells/mL) with the test compound (final concentration 1 µM) in a suitable incubation medium at 37°C in a shaking water bath.[9]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.

  • Quenching and Lysis: Terminate the reaction and lyse the cells by adding the aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Self-Validation: Monitor cell viability throughout the experiment. Use well-characterized positive control compounds to ensure the metabolic competence of the hepatocyte batch.[9]

Comparative Analysis of 3-Bromo-5-nitroquinoline Derivatives

To illustrate the application of these assays, let's consider a hypothetical comparative study of three 3-bromo-5-nitroquinoline derivatives with varying substituents.

  • Compound A: 3-Bromo-5-nitroquinoline (the parent scaffold)

  • Compound B: 3-Bromo-5-nitro-8-methoxyquinoline (introduction of an electron-donating group)

  • Compound C: 3-Bromo-5-nitro-6-fluoroquinoline (introduction of an electron-withdrawing group)

Predicted Metabolic Pathways

Based on the known metabolism of quinolines and nitroaromatic compounds, we can anticipate several potential metabolic pathways for these derivatives.

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3-Bromo-5-nitroquinoline Derivative M1 Hydroxylation (on quinoline ring) Parent->M1 Oxidation M2 Nitro-reduction to Nitroso Parent->M2 Reduction M4 Glucuronidation (of hydroxylated metabolite) M1->M4 M5 Sulfation (of hydroxylated metabolite) M1->M5 M3 Further reduction to Hydroxylamine/Amine M2->M3

Caption: Potential metabolic pathways for 3-bromo-5-nitroquinoline derivatives.

Hypothetical Comparative Metabolic Stability Data

The following tables summarize the hypothetical results from the three in vitro assays for our series of compounds. The data is presented as half-life (t½) and intrinsic clearance (CLint).

Table 1: Human Liver Microsomal Stability

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Compound A 4530.8Moderate
Compound B 2555.5High
Compound C > 60< 23.1Low
Verapamil 10138.6High
Diazepam > 60< 23.1Low

Interpretation: The introduction of an electron-donating methoxy group (Compound B) appears to increase the rate of metabolism, likely by making the quinoline ring more susceptible to oxidative attack by CYP450 enzymes. Conversely, the electron-withdrawing fluorine atom (Compound C) seems to decrease the rate of metabolism, potentially by deactivating the ring towards oxidation.

Table 2: Human S9 Fraction Stability

Compoundt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Compound A 3539.6Moderate to High
Compound B 2069.3High
Compound C 5525.2Low to Moderate

Interpretation: The half-lives in the S9 fraction are generally shorter than in microsomes, suggesting a potential contribution from cytosolic enzymes. This could involve the reduction of the nitro group or other phase II conjugation reactions.

Table 3: Human Hepatocyte Stability

Compoundt½ (min)CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Compound A 3023.1Moderate to High
Compound B 1838.5High
Compound C 5013.9Low to Moderate

Interpretation: The hepatocyte data generally correlates well with the microsomal and S9 data. The shorter half-lives in hepatocytes compared to subcellular fractions for Compounds A and B could also be influenced by active uptake into the cells by transporters.

Concluding Remarks

The assessment of metabolic stability is a critical step in the journey of a drug candidate from discovery to clinical application. For a class of compounds like 3-bromo-5-nitroquinoline derivatives, a multi-faceted approach utilizing a combination of in vitro models is essential for a comprehensive understanding of their metabolic fate.

This guide has outlined the standard experimental protocols for liver microsome, S9 fraction, and hepatocyte stability assays, emphasizing the importance of self-validating systems through the use of appropriate controls. The hypothetical comparative data illustrates how subtle structural modifications can significantly impact metabolic stability. The presence of an electron-donating group may render the molecule more susceptible to metabolism, while an electron-withdrawing group can have a stabilizing effect.

Ultimately, the goal of these studies is to guide the selection and optimization of lead compounds with favorable pharmacokinetic properties. By integrating data from these in vitro assays, researchers can make more informed decisions, increasing the likelihood of developing a successful drug. For further guidance on regulatory expectations for metabolism studies, it is recommended to consult the guidelines provided by the FDA and EMA.

References

  • Vertex AI Search. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed.
  • ResearchGate. (2015, May 11). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • MTTlab. (n.d.). S9 Stability Assay.
  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
  • Taylor & Francis Online. (2021, September 11). Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • SciSpace. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Evotec. (n.d.). Hepatocyte Stability.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • ResearchGate. (2025, August 5). Quantitative bioanalysis by LC-MS/MS: a review.
  • European Medicines Agency. (2013, August 2). Investigation of drug interactions - Scientific guideline.
  • Evotec. (n.d.). S9 Stability.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.).
  • FDA. (2017, October). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • Metabolism of Nitroaromatic Compounds. (n.d.).
  • YouTube. (2024, September 13). How to improve metabolic stability in drug discovery.
  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
  • Evotec. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • BD. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Semantic Scholar. (n.d.). [PDF] Cytochrome P450 species involved in the metabolism of quinoline.
  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions.
  • PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Stanford University Mass Spectrometry. (n.d.). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
  • ResearchGate. (n.d.). (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.
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  • NIH. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-nitroquinoline

Executive Hazard Analysis Compound: 3-Bromo-5-nitroquinoline CAS: 116632-33-8 (and related isomers) Physical State: Solid (typically yellow to pale brown powder) As a Senior Application Scientist, I must emphasize that w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 3-Bromo-5-nitroquinoline CAS: 116632-33-8 (and related isomers) Physical State: Solid (typically yellow to pale brown powder)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public databases, its structural motifs dictate a High-Hazard handling protocol. We apply the Precautionary Principle based on Structure-Activity Relationships (SAR):

  • The Nitro Group (

    
    ):  Nitro-aromatics are established metabolic precursors to hydroxylamines, which can interact with DNA. Consequently, this compound must be treated as a suspected mutagen (H341)  and potential carcinogen (H351)  until proven otherwise.
    
  • The Bromine Substituent (

    
    ):  Halogenated heterocycles often exhibit enhanced lipophilicity, facilitating dermal absorption. They are also potent alkylating agents in biological systems, leading to severe skin and eye irritation (H315, H319) .
    
  • The Quinoline Scaffold: Known for aquatic toxicity and potential respiratory sensitization.

Core Directive: Handle as a Genotoxic Irritant . Zero-skin-contact and zero-inhalation protocols are mandatory.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of 3-Bromo-5-nitroquinoline.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory Primary: Fume Hood (Face velocity: 100 fpm)Secondary: N95/P100 RespiratorThe solid powder poses an inhalation risk. Nitro-aromatics can cause methemoglobinemia if inhaled in significant quantities.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Permeation Kinetics: Nitro-compounds can permeate thin nitrile. Double gloving creates a sacrificial barrier and allows immediate outer glove removal upon contamination without exposing skin.
Ocular Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.
Body Tyvek® Lab Coat or Chemical ApronStandard cotton coats absorb nitro-aromatics, creating a long-term exposure source. Impervious materials are required.[1][2]
Deep Dive: Glove Permeation Logic

Why "Standard Nitrile" is insufficient for solution-phase handling.

When 3-Bromo-5-nitroquinoline is dissolved in organic solvents (e.g., DCM, DMF, or DMSO), the permeation rate is dictated by the carrier solvent , not just the solute.

  • Scenario A (Solid Handling): Double Nitrile is acceptable.

  • Scenario B (Solution in DCM/Chloroform): Nitrile degrades rapidly (<5 mins). You must use PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves.

  • Scenario C (Solution in Acetone/DMF): Butyl rubber or Laminate gloves are required.

Scientist's Note: Never rely on color changes to detect failure. Nitro compounds are often yellow, but so is the glove degradation byproduct. Change outer gloves every 30 minutes of active handling.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the compound completely.

Phase 1: Preparation
  • Engineering Check: Verify fume hood certification and clear the deck of incompatible chemicals (specifically strong reducing agents like hydrazine or borohydrides, which react vigorously with nitro groups).

  • Static Control: Quinoline derivatives are often electrostatic. Use an ionizing fan or anti-static gun to prevent powder dispersal during weighing.

Phase 2: Weighing & Transfer
  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary glass jar.

    • Tare the balance.

    • Transfer the solid into the boat.

    • Crucial Step: Cap the secondary jar before removing it from the balance enclosure. This prevents dust trails in the lab.

  • Solvation: Add solvent slowly. Exothermic dissolution is possible. Ensure the vessel is vented.[2][3]

Phase 3: Cleanup
  • Wipe Down: Use a solvent-dampened wipe (Acetone or Ethanol) to clean the balance area.

  • Visual Check: Use a UV lamp (365 nm) to inspect the work area. Many quinolines fluoresce; this serves as a quick validation of cleaning efficacy.

Visual Workflow: Handling Lifecycle

The following diagram illustrates the critical decision nodes and safety barriers in the handling process.

G start Start: Storage (Cool, Dry, Dark) ppe_check PPE Verification (Double Nitrile + Goggles) start->ppe_check hood_check Fume Hood Velocity >100fpm? ppe_check->hood_check stop_work STOP WORK Maintenance Required hood_check->stop_work No weighing Weighing Protocol (Static Control + Secondary Containment) hood_check->weighing Yes reaction Reaction Setup (Inert Atmosphere) weighing->reaction spill_decision Spill Occurred? reaction->spill_decision spill_clean Spill Response: Absorb -> Pack -> Label spill_decision->spill_clean Yes cleanup Decontamination (Solvent Wipe + UV Check) spill_decision->cleanup No waste Disposal: Halogenated Organic Stream spill_clean->waste cleanup->waste

Figure 1: Operational workflow for handling 3-Bromo-5-nitroquinoline, emphasizing engineering controls and spill contingencies.

Emergency Response & Disposal
Accidental Exposure[4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol for initial washing, as it may increase dermal absorption of the nitro compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—nitro compounds can cause corneal opacity.

Disposal Protocol

Do not treat this as general organic waste.

  • Segregation: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly label as "Contains Nitro-Aromatics" and "Potential Mutagen."

  • Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream, as this can lead to runaway exothermic decomposition.

References
  • PubChem. Compound Summary: 3-Bromo-5-nitroquinoline. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives. Retrieved from [Link]

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